molecular formula C18H34O B13805068 10-Octadecenal

10-Octadecenal

Katalognummer: B13805068
Molekulargewicht: 266.5 g/mol
InChI-Schlüssel: AVEYFOMPMVDZJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Octadecenal is a chemical compound with the molecular formula C18H34O and a molecular weight of 266.4620 g/mol . As a fatty aldehyde, it is of significant interest in various biochemical and analytical research fields. This compound is provided as a high-purity standard, suitable for use as an analytical reference in method development and quality control procedures. Researchers can employ it in gas chromatography-mass spectrometry (GC-MS) studies for the accurate identification and quantification of fatty aldehydes in complex biological samples . The study of fatty aldehydes like 10-Octadecenal is crucial for advancing research in lipidomics, as these molecules are involved in critical biological pathways and can serve as markers for metabolic processes . Further investigation is needed to fully elucidate its specific mechanisms of action and broader biological roles. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical procedures. It is the responsibility of the purchaser to ensure that their handling and use of this product comply with all applicable laws and regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H34O

Molekulargewicht

266.5 g/mol

IUPAC-Name

octadec-10-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h8-9,18H,2-7,10-17H2,1H3

InChI-Schlüssel

AVEYFOMPMVDZJY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC=CCCCCCCCCC=O

Herkunft des Produkts

United States
Foundational & Exploratory

biosynthesis pathways of 10-octadecenal in lepidoptera

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis of 10-Octadecenal in Lepidoptera

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidopteran sex pheromones, critical for reproductive success, are predominantly Type I fatty acid derivatives, a class that includes the C18 aldehyde 10-octadecenal. The biosynthesis of these semiochemicals occurs in specialized female pheromone glands and follows a highly conserved, yet elegantly specific, enzymatic pathway. This guide provides a comprehensive technical overview of the complete biosynthetic cascade leading to 10-octadecenal, beginning with de novo fatty acid synthesis and proceeding through specific desaturation, reduction, and oxidation steps. We will detail the molecular machinery, including the key enzyme classes—fatty acyl-CoA desaturases (FADs), fatty acyl-CoA reductases (FARs), and alcohol oxidases (AOs)—and explore the intricate hormonal regulation orchestrated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). Furthermore, this document serves as a practical manual, presenting detailed, field-proven protocols for the elucidation of this pathway, including transcriptomic analysis, heterologous enzyme characterization, and in vivo stable isotope tracing. The insights provided herein are intended to empower researchers in the fields of chemical ecology, biochemistry, and pest management to investigate and potentially manipulate these pathways for novel applications.

Chapter 1: The Molecular Logic of Pheromone Biosynthesis

The vast diversity of moth sex pheromones belies a conserved biosynthetic blueprint. The majority of these compounds are Type I pheromones: C10-C18 straight-chain fatty acid derivatives featuring an alcohol, aldehyde, or acetate ester functional group.[1][2][3] The production of a specific compound like 10-octadecenal is not the result of a unique pathway, but rather the product of a modular enzymatic toolkit applied in a species-specific sequence. The core logic involves:

  • De Novo Synthesis: Creation of a saturated fatty acid backbone, typically C16 (palmitoyl-CoA) or C18 (stearoyl-CoA).

  • Modification: A series of carefully controlled desaturation and, in some cases, chain-shortening steps to produce an unsaturated fatty acyl-CoA precursor of specific length and double-bond configuration.

  • Functional Group Formation: Reduction of the acyl-CoA precursor to a fatty alcohol, which then serves as the final pheromone or is further modified by oxidation (to an aldehyde) or acetylation (to an acetate ester).[4]

This guide will focus on the specific application of this logic to the synthesis of 10-octadecenal, an 18-carbon mono-unsaturated aldehyde.

Chapter 2: The Core Biosynthetic Pathway of 10-Octadecenal

The synthesis of 10-octadecenal begins with the common C18 saturated fatty acid, stearic acid (as stearoyl-CoA), a product of the universal fatty acid synthase (FAS) machinery. From this starting point, a three-step enzymatic cascade generates the final aldehyde pheromone.

The Key Desaturation Step: Δ10-Desaturase Activity

The introduction of the double bond at the 10th carbon is the most critical step in defining the identity of the pheromone precursor. This reaction is catalyzed by a member of the fatty acyl-CoA desaturase (FAD) family. For 10-octadecenal, this requires a Δ10-desaturase .

  • Enzyme: Δ10-Fatty Acyl-CoA Desaturase

  • Substrate: Stearoyl-CoA (18:0-CoA)

  • Product: (Z)-10-Octadecenoyl-CoA

Insect FADs are membrane-bound enzymes that have evolved from conserved metabolic Δ9-desaturases to exhibit remarkable substrate and regio/stereospecificity.[5] Phylogenetic analyses show that the desaturases responsible for pheromone biosynthesis, including Δ10 and Δ11 desaturases, often cluster together in a distinct lineage, suggesting a common evolutionary origin.[6][7][8] The functional characterization of a Δ10-desaturase from the moth Planotortrix octo confirms the existence and activity of this enzyme class in Lepidoptera.[8][9]

Reduction to the Alcohol Intermediate: The Role of pgFARs

Once the correct unsaturated fatty acyl-CoA is formed, it is converted to its corresponding alcohol by a pheromone gland-specific fatty acyl-CoA reductase (pgFAR).[10][11]

  • Enzyme: Fatty Acyl-CoA Reductase (pgFAR)

  • Substrate: (Z)-10-Octadecenoyl-CoA

  • Product: (Z)-10-Octadecen-1-ol

These pgFARs are responsible for producing the oxygenated functional groups that characterize most Type I pheromones.[4][12] They belong to a large gene family but form a unique clade dedicated to pheromone biosynthesis.[13] Functional expression of these enzymes, for instance from Bombyx mori, has confirmed their ability to reduce long-chain fatty acyl-CoAs to alcohols.[4][12]

The Final Oxidation: Generation of 10-Octadecenal

The terminal step in the pathway is the oxidation of the alcohol intermediate to the final aldehyde product.

  • Enzyme: Alcohol Oxidase (AO) / Dehydrogenase

  • Substrate: (Z)-10-Octadecen-1-ol

  • Product: (Z)-10-Octadecenal

This conversion is catalyzed by an alcohol oxidase or a similar dehydrogenase.[1] While the specific genes encoding these terminal enzymes have been more challenging to identify compared to desaturases and reductases, enzymatic activity has been clearly demonstrated in the pheromone glands of numerous moth species.[1][2] Transcriptomic studies are increasingly identifying candidate AO genes that are highly expressed in pheromone glands, paving the way for their functional characterization.[1] Evidence from studies on Chloridea virescens suggests this final oxidation may occur in the gland cuticle as the alcohol is transported out of the cell.[14]

Biosynthesis_of_10_Octadecenal AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS StearoylCoA Stearoyl-CoA (18:0) FAS->StearoylCoA de novo synthesis Desaturase Δ10-Desaturase StearoylCoA->Desaturase UnsatAcylCoA (Z)-10-Octadecenoyl-CoA Desaturase->UnsatAcylCoA Desaturation FAR Fatty Acyl-CoA Reductase (pgFAR) UnsatAcylCoA->FAR Alcohol (Z)-10-Octadecen-1-ol FAR->Alcohol Reduction Oxidase Alcohol Oxidase (AO) Alcohol->Oxidase Aldehyde 10-Octadecenal (Pheromone) Oxidase->Aldehyde Oxidation

Fig 1. Core biosynthetic pathway of 10-octadecenal.

Chapter 3: Hormonal Regulation of Biosynthesis

The production of sex pheromones is a tightly regulated process, synchronized with the moth's circadian rhythm and mating status. This regulation is primarily controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[15][16]

PBAN is a 33-amino acid peptide produced in the subesophageal ganglion.[17][18] Upon release into the hemolymph, it travels to the pheromone gland and binds to a specific G-protein coupled receptor (GPCR) on the gland cell membrane.[17] This binding event initiates a signal transduction cascade, leading to an influx of extracellular Ca²⁺ and the activation of downstream pathways.[15] Studies in several moth species indicate that PBAN's primary regulatory role is to activate a rate-limiting step early in the pathway, specifically the enzyme Acetyl-CoA Carboxylase (ACCase), which produces malonyl-CoA for fatty acid synthesis.[19] This ensures that the entire pathway is supplied with precursors only when hormonal stimulation occurs.

PBAN_Signaling_Pathway PBAN PBAN (from Hemolymph) Receptor PBAN Receptor (GPCR) PBAN->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Signal_Cascade Second Messenger Cascade Ca_Influx->Signal_Cascade Initiates ACCase Acetyl-CoA Carboxylase (ACCase) Signal_Cascade->ACCase Activates Biosynthesis Pheromone Biosynthesis ACCase->Biosynthesis Provides Precursor (Malonyl-CoA)

Fig 2. PBAN signaling cascade in a pheromone gland cell.

Chapter 4: Methodologies for Elucidating the Pathway

A multi-step approach is required to identify and functionally characterize the enzymes involved in pheromone biosynthesis.

Protocol: Functional Characterization of Desaturases in Yeast

This protocol describes the heterologous expression of a candidate desaturase gene in Saccharomyces cerevisiae to confirm its function. The use of a double-deficient elo1Δ/ole1Δ yeast strain, which lacks endogenous desaturase and elongase activity, is critical for unambiguous results.[20]

Materials:

  • S. cerevisiae strain elo1Δ/ole1Δ

  • Copper-inducible yeast expression vector (e.g., pYEX-CHT) containing the candidate desaturase ORF

  • S.c. EasyComp™ Transformation Kit

  • Selective growth media (SC drop-out media lacking uracil and leucine, supplemented with 0.5 mM oleic acid)

  • Induction medium (selective medium containing 2 mM CuSO₄)

  • Fatty acid methyl ester precursors (e.g., methyl stearate)

  • GC-MS for analysis

Procedure:

  • Transformation: Transform the pYEX-CHT vector containing the candidate gene into the elo1Δ/ole1Δ yeast strain using the manufacturer's protocol.

  • Selection: Plate the transformed cells on selective SC plates lacking uracil and leucine and containing oleic acid. Incubate at 30°C for 3-4 days until colonies appear.

  • Inoculation: Select several individual colonies to inoculate 10 mL of liquid selective medium. Grow for 48 hours at 30°C with shaking (300 rpm).

  • Induction: Dilute the overnight culture to an OD₆₀₀ of 0.4 in 10 mL of fresh selective medium. Add 2 mM CuSO₄ to induce gene expression.

  • Precursor Supplementation: Add the relevant saturated fatty acid precursor (e.g., methyl stearate for a C18 desaturase) to a final concentration of 0.5 mM.

  • Incubation: Culture the induced yeast for 48 hours at 30°C with shaking.

  • Harvesting: Harvest the yeast cells by centrifugation (3,000 rpm, 5 min). Discard the supernatant and store the cell pellet at -80°C.

  • Lipid Extraction and Analysis: Extract total fatty acids from the yeast pellet, methylate them to form fatty acid methyl esters (FAMEs), and analyze the products by GC-MS to identify the novel unsaturated products formed by the candidate desaturase.[21]

Yeast_Expression_Workflow start Start: Candidate Desaturase Gene clone Clone Gene into pYEX-CHT Vector start->clone transform Transform elo1Δ/ole1Δ Yeast Strain clone->transform select Select Colonies on Ura-/Leu- Plates transform->select culture Grow Liquid Culture (48h) select->culture induce Induce with CuSO₄ & Add Precursor culture->induce incubate Incubate (48h) induce->incubate harvest Harvest Cells by Centrifugation incubate->harvest extract Extract & Derivatize Fatty Acids (FAMEs) harvest->extract analyze Analyze by GC-MS extract->analyze end End: Functional Confirmation analyze->end

Fig 3. Workflow for functional characterization of a desaturase.
Protocol: In Vivo Stable Isotope Labeling

This method traces the metabolic fate of a labeled precursor within the living insect, providing definitive evidence of the biosynthetic pathway.[22][23]

Materials:

  • Live, calling-phase female moths

  • Stable isotope-labeled precursor (e.g., ¹³C-labeled sodium acetate, D-labeled stearic acid)

  • Micro-injection setup

  • Solvents for extraction (e.g., hexane)

  • GC-MS for analysis

Procedure:

  • Tracer Administration: Prepare a sterile solution of the labeled precursor. Gently inject a small, precise volume (e.g., 1-5 µL) into the abdomen of a female moth. Alternatively, the tracer can be administered topically to the pheromone gland.

  • Incubation: Place the moth in a controlled environment and allow time for the tracer to be metabolized. This can range from 30 minutes to several hours. For PBAN-stimulated synthesis, moths may be decapitated prior to injection and co-injected with synthetic PBAN.[14]

  • Gland Excision: After the incubation period, carefully excise the pheromone gland.

  • Lipid Extraction: Place the gland directly into a vial with an appropriate solvent (e.g., hexane) and a small amount of an internal standard. Gently agitate to extract the lipids.

  • Analysis: Analyze the extract directly by GC-MS. The mass spectrometer will detect the mass shift in the pheromone components and intermediates that have incorporated the stable isotope, confirming their origin from the administered precursor.[24][25]

ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)A non-polar column suitable for separating fatty acid derivatives.
Carrier Gas HeliumInert carrier gas.
Injector Temp 250°CEnsures rapid volatilization of the sample.
Oven Program 80°C hold 2 min, ramp 10°C/min to 280°C, hold 10 minA standard temperature program for separating C10-C18 pheromone components.
MS Mode Electron Impact (EI), 70 eVStandard ionization method for creating fragment patterns for identification.
Scan Range 40-450 m/zCovers the expected mass range of pheromone components and their fragments.
Table 1: Representative GC-MS parameters for pheromone analysis.

Chapter 5: Implications for Research and Development

A thorough understanding of the 10-octadecenal biosynthetic pathway offers significant opportunities for both basic research and applied pest management.

  • Pest Management: The enzymes in this pathway, particularly the species-specific desaturases, represent prime targets for the development of highly selective inhibitors. Such inhibitors could disrupt pheromone production, leading to effective, environmentally benign mating disruption for agricultural pests.

  • Biotechnological Production: The genes encoding this pathway can be transferred to microbial or plant-based systems to create "bio-factories" for the sustainable and cost-effective production of pheromones for use in lures and mating disruption technologies.[2][3]

  • Evolutionary Biology: Comparing the sequences and functions of these enzymes across different Lepidopteran species provides a powerful model for understanding the molecular evolution of reproductive isolation and speciation.

References

  • Moto, K., Yoshiga, T., Yamamoto, M., et al. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. PNAS, 100(16), 9156-9161. [Link]

  • Moto, K., Yoshiga, T., Yamamoto, M., et al. (2003). Pheromone Gland-Specific Fatty-Acyl Reductase of the Silkmoth, Bombyx Mori. PubMed, 12853581. [Link]

  • Song, C., Zhang, S., Liu, Y., et al. (2021). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. MDPI, 22(23), 12829. [Link]

  • Ding, B. J., Liénard, M. A., & Löfstedt, C. (2011). Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata). ORBi, [Link]

  • Gu, X., Visser, E. A., et al. (2013). Analysis of the Agrotis segetum Pheromone Gland Transcriptome in the Light of Sex Pheromone Biosynthesis. PLoS ONE, 8(1), e51779. [Link]

  • Tupec, M., et al. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife, 8, e42244. [Link]

  • Tupec, M., et al. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. PMC, [Link]

  • Antony, B., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. ResearchGate, [Link]

  • Hagström, Å. K., et al. (2014). A Novel Fatty Acyl Desaturase from the Pheromone Glands of Ctenopseustis obliquana and C. herana with Specific Z5-Desaturase Activity on Myristic Acid. PLoS ONE, 9(1), e84676. [Link]

  • Yoshiga, T., et al. (2013). Discovery of a disused desaturase gene from the pheromone gland of the moth Ascotis selenaria, which secretes an epoxyalkenyl sex pheromone. Insect Biochemistry and Molecular Biology, 43(11), 1087-1093. [Link]

  • Serra, I., et al. (2007). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. PNAS, 104(44), 17356-17361. [Link]

  • Lassance, J. M., et al. (2009). Global transcriptional analysis of pheromone biosynthesis-related genes in the female turnip moth, Agrotis segetum (Noctuidae) using a custom-made cDNA microarray. PubMed, 19615456. [Link]

  • Zhu, J., et al. (1995). Hormonal regulation of sex pheromone biosynthesis in the turnip moth, Agrotis segetum. ResearchGate, [Link]

  • Rafaeli, A., et al. (2008). Pheromone biosynthetic pathways: PBAN-regulated rate-limiting steps and differential expression of desaturase genes in moth species. PubMed, 18501869. [Link]

  • Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology, 47, 396-409. [Link]

  • Rafaeli, A. (2005). PBAN regulation of pheromone biosynthesis in female moths. ResearchGate, [Link]

  • Jurenka, R. A. (2011). Regulatory role of PBAN in sex pheromone biosynthesis of heliothine moths. Frontiers in Endocrinology, 2, 46. [Link]

  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research, 22(1), foac039. [Link]

  • Liénard, M. A., et al. (2020). Functional characterization of desaturase activity of candidate genes in yeast. ResearchGate, [Link]

  • Liénard, M. A., et al. (2021). Heterologous expression of desaturases in yeast. Bio-protocol, 11(12), e4052. [Link]

  • Jurenka, R., & Rafaeli, A. (2011). Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths. Frontiers in Endocrinology, 2, 46. [Link]

  • Liu, W., et al. (2004). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. ResearchGate, [Link]

  • Jurenka, R., & Rafaeli, A. (2011). Regulatory Role of PBAN in Sex Pheromone Biosynthesis of Heliothine Moths. PMC, [Link]

  • Xia, Y., et al. (2022). Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes. BMC Biology, 20, 79. [Link]

  • Lassance, J. M., et al. (2018). Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea virescens. PubMed, 30465223. [Link]

  • iGEM Valencia UPV. (2014). Project/modules/biosynthesis. iGEM 2014, [Link]

  • Jensen, K., et al. (2018). Evolution of the Biosynthetic Pathway for Cyanogenic Glucosides in Lepidoptera. Journal of Molecular Evolution, 86, 265-277. [Link]

  • Jensen, K., et al. (2018). Evolution of the Biosynthetic Pathway for Cyanogenic Glucosides in Lepidoptera. PubMed, 29974176. [Link]

  • Lebedeva, K. V., et al. (2000). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. ResearchGate, [Link]

  • Bergmann, J., et al. (2017). Synthesis of (7Z,10Z)-7,10-hexadecadienal. ResearchGate, [Link]

  • Jensen, K., et al. (2014). Transcriptional regulation of de novo biosynthesis of cyanogenic glucosides throughout the life-cycle of the burnet moth Zygaena filipendulae (Lepidoptera). PubMed, 24728564. [Link]

  • Zhou, X., et al. (2010). Isolation and functional characterization of two independently-evolved fatty acid Δ12-desaturase genes from insects. ResearchGate, [Link]

  • Haesevoets, R., et al. (2021). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias, [Link]

  • Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16, 4519-4540. [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. Current Metabolomics, 2(1), 23-35. [Link]

  • Kantipudi, S., & Fotiadis, D. (2021). Yeast Cell-Based Transport Assay for the Functional Characterization of Human 4F2hc-LAT1 and -LAT2, and LAT1 and LAT2 Substrates and Inhibitors. Frontiers in Molecular Biosciences, 8, 686161. [Link]

  • Dohlman Lab. (n.d.). Laboratory Methods. UNC School of Medicine, [Link]

Sources

role of 10-octadecenal as a lipid oxidation biomarker

Author: BenchChem Technical Support Team. Date: April 2026

10-Octadecenal as an Emerging Biomarker for Lipid Oxidation: Mechanisms, Detection, and Applications

Executive Summary

Lipid oxidation is a primary driver of cellular degradation, food spoilage, and pathological oxidative stress. While malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) remain the classical gold standards for quantifying lipid peroxidation, the analytical landscape is shifting toward volatile organic compounds (VOCs) that offer non-destructive, high-throughput diagnostic capabilities. Among these, 10-octadecenal , a long-chain unsaturated fatty aldehyde, has emerged as a highly specific biomarker[1][2]. Unlike transient short-chain volatiles, 10-octadecenal provides a stable, specific readout of C18 fatty acid degradation, making it an invaluable target for researchers in food science, agricultural preservation, and clinical lipidomics.

This technical guide explores the mechanistic origins of 10-octadecenal, details a self-validating analytical workflow for its quantification, and examines its applied utility across different scientific disciplines.

Mechanistic Origins of 10-Octadecenal

The formation of 10-octadecenal is intrinsically linked to the oxidative degradation of unsaturated fatty acids (UFAs), predominantly oleic and linoleic acids. The process is initiated when reactive oxygen species (ROS) abstract an allylic hydrogen from the lipid hydrocarbon chain, forming a lipid alkyl radical.

In the presence of oxygen, this radical rapidly converts into a lipid peroxyl radical, which subsequently abstracts another hydrogen to form a lipid hydroperoxide (LOOH). Because hydroperoxides are highly unstable, they undergo transition-metal-catalyzed or thermally induced β -scission[2][3]. The specific cleavage of the carbon-carbon bond adjacent to the hydroperoxide group yields a complex profile of aldehydes, ketones, and alcohols. 10-octadecenal is generated via the specific cleavage of C18 hydroperoxide isomers.

G UFA Unsaturated Fatty Acids (e.g., Oleic/Linoleic Acid) ROS Reactive Oxygen Species (ROS) Attack UFA->ROS Initiation Radical Lipid Alkyl Radical (L•) ROS->Radical Peroxy Lipid Peroxyl Radical (LOO•) Radical->Peroxy +O2 Hydro Lipid Hydroperoxide (LOOH) Peroxy->Hydro +H+ Scission β-Scission / Cleavage Hydro->Scission Degradation Octadecenal 10-Octadecenal (Volatile Biomarker) Scission->Octadecenal C18 Cleavage Other Other VOCs (Hexanal, MDA) Scission->Other Alternate Cleavage

Pathway of lipid peroxidation leading to the formation of 10-octadecenal.

Analytical Methodology: HS-SPME/GC-MS Protocol

To accurately quantify 10-octadecenal, researchers must employ Headspace-Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS)[4]. This method isolates the volatile fraction without requiring destructive liquid extraction, preserving the integrity of the sample matrix.

The Self-Validating Extraction Workflow

The following protocol is designed to be self-validating. By integrating an internal standard (IS) that mimics the thermodynamic behavior of the target analyte, the system inherently corrects for matrix effects and variations in fiber extraction efficiency.

Step 1: Matrix Preparation & Internal Standardization

  • Action: Weigh precisely 2.0 g of the biological matrix (e.g., minced tissue or ground seeds) into a 15 mL headspace vial[5]. Spike the sample with 10 µL of an internal standard (e.g., 2-methyl-3-heptanone).

  • Causality: The IS undergoes the exact same headspace partitioning kinetics as 10-octadecenal. If the IS peak area remains constant across technical replicates, the extraction efficiency is validated, ensuring that any fluctuation in 10-octadecenal is biologically relevant rather than an artifact of the SPME process.

Step 2: Headspace Equilibration & SPME Extraction

  • Action: Seal the vial with a PTFE/silicone septum. Equilibrate at 50°C for 15 minutes. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 50°C[6].

  • Causality: Why a DVB/CAR/PDMS fiber? 10-octadecenal is a heavier, semi-volatile aldehyde. A mixed-phase fiber provides a synergistic retention mechanism—PDMS for non-polar affinity, DVB for semi-volatiles, and CAR for highly volatile species—ensuring that 10-octadecenal is not outcompeted by lighter, highly volatile aldehydes (like hexanal) during the competitive adsorption phase.

Step 3: Thermal Desorption and GC-MS Analysis

  • Action: Retract the fiber and immediately insert it into the GC inlet set to 250°C for 3 minutes (splitless mode). Use a polar primary column (e.g., DB-Wax, 30 m × 0.32 mm × 0.25 µm)[1].

  • Action: Program the oven: 40°C (hold 2 min), ramp at 6°C/min to 240°C. Operate the mass spectrometer in electron impact (EI) mode at 70 eV, scanning from m/z 41 to 330[1].

  • Causality: The polar DB-Wax column strongly interacts with the oxygenated functional group of the aldehyde, providing sharp peak shapes and preventing co-elution with non-polar alkane byproducts of lipid oxidation.

Workflow Sample Sample Prep (2g matrix + IS) Equilibrate Headspace Equilibration Sample->Equilibrate SPME HS-SPME Extraction (DVB/CAR/PDMS) Equilibrate->SPME Desorb Thermal Desorption (GC Inlet) SPME->Desorb GCMS GC-MS Analysis (EI, 70eV) Desorb->GCMS Data Data Processing (NIST Library) GCMS->Data

Self-validating HS-SPME/GC-MS workflow for 10-octadecenal quantification.

Comparative Biomarker Profiling

To contextualize the utility of 10-octadecenal, it must be compared against established lipid oxidation biomarkers. The table below summarizes their distinct characteristics, demonstrating why 10-octadecenal is preferentially selected in specific matrices.

BiomarkerMolecular PrecursorVolatility / Matrix BehaviorDetection MethodologyPrimary Diagnostic Utility
10-Octadecenal Oleic / Linoleic AcidSemi-volatile; accumulates in headspace over timeHS-SPME/GC-MSMeat irradiation tracking[1], Seed aging[4]
Hexanal Linoleic AcidHighly volatile; prone to rapid evaporationHS-SPME/GC-MSEarly-stage generic lipid oxidation[2]
MDA Polyunsaturated Fatty Acids (PUFAs)Non-volatile; requires chemical derivatizationHPLC, TBARS AssaySystemic oxidative stress, Ferroptosis
4-HNE Omega-6 PUFAsNon-volatile; forms stable protein adductsLC-MS/MS, ELISAAdvanced lipid peroxidation, Cellular toxicity

Applications in Research and Industry

Food Quality and Preservation (Irradiation Tracking)

In food science, non-thermal preservation techniques like electron beam irradiation are used to extend shelf life. However, high-energy irradiation accelerates lipid oxidation. A comprehensive lipidomics and flavoromics study on cold fresh rainbow trout meat demonstrated that irradiation doses of ≥3 kGy significantly elevated the levels of 10-octadecenal and other lipid oxidation products[1]. The accumulation of 10-octadecenal directly correlated with a reduction in sensory scores and the development of a distinct "irradiation odor"[7]. Consequently, 10-octadecenal serves as a highly sensitive biomarker for optimizing irradiation dosimetry to prevent flavor deterioration.

Agricultural Science (Seed Aging and Viability)

Seed aging during storage is an inevitable process driven largely by lipid peroxidation of the seed's bilayer membranes. Research assessing the aging of rice (Co 51) seeds utilized HS-SPME/GC-MS to profile emitted VOCs[4]. The study identified 10-octadecenal, alongside hexanal, as a primary toxic volatile emitted during storage[2]. As the total volatile strength increased, physiological attributes such as germination rate and seedling vigor significantly declined[4]. Monitoring 10-octadecenal emissions therefore provides a non-invasive, predictive metric for assessing seed lot viability before planting.

References

  • Assessment of rice (Co 51) seed ageing through volatile organic compound analysis using Headspace-Solid Phase Micro Extraction/ Gas Chromatography-Mass Spectrometry (HS-SPME/GCMS) Source: Journal of Applied and Natural Science URL:[Link]

  • Revealing the changes in lipids, volatile flavors, sensory effects and their correlations in cold fresh rainbow trout meat under different electron beam irradiation doses using lipidomics and flavoromics Source: Food Chemistry: X URL:[Link]

Sources

(Z)-10-Octadecenal and the Broader Class of C18 Aldehydes in Insect Pheromonal Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of long-chain aldehydes, with a specific focus on C18 aldehydes, as critical mediators of insect communication. While direct evidence for the natural occurrence of (Z)-10-octadecenal as an insect pheromone is not extensively documented in publicly available scientific literature, this document will delve into the well-established roles of its structural isomers and related C18 aldehydes. By examining these related compounds, we can infer the potential biological significance and physicochemical properties of (Z)-10-octadecenal within the context of insect chemical ecology. This guide is intended for researchers, scientists, and drug development professionals working in pest management, chemical ecology, and neuroethology.

Introduction to Long-Chain Aldehydes as Semiochemicals

In the intricate world of insect communication, semiochemicals—chemical signals that mediate interactions between organisms—are paramount. Among these, pheromones, which facilitate intraspecific communication, are particularly crucial for behaviors such as mating, aggregation, and alarm signaling.[1] Long-chain aldehydes, typically possessing 10 to 18 carbon atoms, represent a significant class of these chemical messengers, especially within the order Lepidoptera (moths and butterflies).[1][2] These molecules are often components of female-produced sex pheromone blends that attract conspecific males over long distances.[2][3]

C18 aldehydes, a subset of these long-chain aldehydes, are integral to the pheromone blends of numerous insect species. Their chemical structure, including the position and stereochemistry of double bonds, is critical for their biological activity and specificity.[2] The high specificity of these pheromones makes them prime candidates for the development of environmentally benign and highly targeted pest management strategies.[1][4]

The Role of C18 Aldehydes in Insect Communication: A Review of Key Isomers

While the specific role of (Z)-10-octadecenal remains to be fully elucidated, several other C18 aldehyde isomers have been identified as key pheromone components in various insect species. Understanding the function of these related compounds provides a framework for predicting the potential activity of (Z)-10-octadecenal.

Chemical NameAbbreviationInsect SpeciesPrimary Behavioral Effect
(Z)-11-Octadecenal Z11-18:AldRice Leaffolder Moth (Cnaphalocrocis medinalis)Female-produced sex pheromone.[5]
(2E)-Octadecenal E2-18:AldWebbing Clothes Moth (Tineola bisselliella)Component of the female sex pheromone.[6]
cis-9-Octadecenal Z9-18:AldVarious LepidopteraA crucial component of sex pheromone blends, essential for mate location.[7]
11-Octadecenal 11-18:AldWax Moth (Achroia grisella)Used in synthetic attractants.[8]

The behavioral efficacy of these aldehydes is highly dependent on the precise blend of isomers and their respective ratios. Even minor changes in the pheromone blend can lead to a loss of attraction, ensuring reproductive isolation between closely related species.[2]

Biosynthesis of Long-Chain Aldehyde Pheromones

The biosynthesis of long-chain aldehyde pheromones, including C18 aldehydes, is a multi-step enzymatic process that typically occurs in the pheromone glands of female insects. These pathways often begin with common fatty acid precursors, which are then modified to produce the final pheromone components.[9][10] The general biosynthetic pathway for Type I lepidopteran pheromones, which includes most long-chain aldehydes, involves the following key steps:

  • Fatty Acid Synthesis: The process initiates with the de novo synthesis of saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18), from acetyl-CoA.

  • Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E) into the fatty acid chain.

  • Chain-Shortening or Elongation: The fatty acyl precursors can be shortened through a process of limited β-oxidation or elongated to achieve the desired chain length.[10]

  • Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl reductase (FAR).

  • Oxidation: The resulting fatty alcohol is then oxidized to the final aldehyde pheromone by an alcohol oxidase.[11][12]

This entire process is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a neurohormone that stimulates the pheromone glands to produce and release the pheromone.

Caption: Hypothetical biosynthetic pathway for (Z)-10-octadecenal.

Analytical Methodologies for Pheromone Identification

The identification and quantification of insect pheromones require highly sensitive and specific analytical techniques due to the minute quantities produced by individual insects. A typical workflow involves pheromone extraction, followed by chromatographic separation and structural elucidation.

Pheromone Extraction

The initial step involves the careful extraction of volatile compounds from the insect's pheromone gland or the collection of airborne volatiles.

  • Solvent Extraction: This method involves excising the pheromone gland and extracting the compounds with a suitable organic solvent. While effective, this is a terminal method.

  • Headspace Volatile Collection: To collect pheromones from living insects, dynamic headspace collection is employed. A purified airstream is passed over a calling insect, and the entrained volatiles are trapped on an adsorbent material. The trapped compounds are then eluted with a solvent for analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of pheromone components.[13][14] The gas chromatograph separates the individual compounds in the extract based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a chemical fingerprint for identification.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

While GC-MS can identify the chemical constituents of a pheromone extract, it cannot determine which of these compounds are biologically active. GC-EAD is a powerful technique that couples the separating power of a gas chromatograph with the high sensitivity of an insect's antenna. The effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector) and the other passing over an excised insect antenna.[15][16] If a compound eluting from the column is detected by the olfactory receptors on the antenna, it elicits an electrical response, which is recorded as an electroantennogram. This allows for the rapid identification of biologically active compounds within a complex mixture.

Caption: Experimental workflow for insect pheromone identification.

Experimental Protocols

The following protocols provide a generalized framework for the key experiments involved in the study of long-chain aldehyde pheromones.

Protocol for Headspace Volatile Collection

Objective: To collect airborne pheromones released by a calling female insect.

Materials:

  • Glass chamber for the insect

  • Purified air source (passed through activated charcoal)

  • Flow meter

  • Adsorbent trap (e.g., Porapak Q or Tenax TA)

  • Vacuum pump

  • Solvent for elution (e.g., hexane or dichloromethane)

Procedure:

  • Place a calling female insect (typically during its scotophase) into the glass chamber.

  • Pass a stream of purified air over the insect at a controlled flow rate (e.g., 100-500 mL/min).

  • Draw the air from the chamber through the adsorbent trap using a vacuum pump.

  • Collect the volatiles for a set period (e.g., 4-8 hours).

  • After collection, elute the trapped compounds from the adsorbent with a small volume of high-purity solvent.

  • Concentrate the eluate under a gentle stream of nitrogen before analysis.

Causality: This non-invasive method allows for the collection of the naturally released pheromone blend, providing a more accurate representation of the chemical signal than solvent extraction of the gland.

Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active compounds in a pheromone extract.

Materials:

  • Gas chromatograph with a column suitable for separating long-chain aldehydes

  • Electroantennography system (amplifier, data acquisition)

  • Micromanipulators

  • Stereomicroscope

  • Glass capillary electrodes

  • Insect saline solution

  • Excised insect antenna

Procedure:

  • Antenna Preparation: Anesthetize an insect (typically a male of the species from which the pheromone was collected) and carefully excise an antenna at its base. Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the cut distal end of the antenna, and the reference electrode is inserted into the base.

  • GC-EAD Setup: Inject the pheromone extract into the GC. The column effluent is split, with one part directed to the GC's detector and the other to a heated transfer line that delivers the effluent over the prepared antenna.

  • Data Acquisition: Simultaneously record the output from the GC detector and the EAG amplifier.

  • Analysis: Correlate any EAG responses (voltage deflections) with the corresponding peaks on the gas chromatogram to identify the biologically active compounds.

Self-Validation: The consistent response of the antenna to a specific peak across multiple runs validates the biological activity of that compound. A lack of response to the solvent blank confirms that the observed signals are due to the sample components.

Protocol for Wind Tunnel Bioassay

Objective: To evaluate the behavioral response of insects to a synthetic pheromone or blend.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Pheromone dispenser (e.g., rubber septum)

  • Video recording equipment

  • Insect release platform

Procedure:

  • Treat a dispenser with a known concentration of the synthetic pheromone.

  • Place the dispenser at the upwind end of the wind tunnel.

  • Allow the pheromone plume to stabilize.

  • Release male insects onto a platform at the downwind end of the tunnel.

  • Record the insects' behavior, noting key responses such as taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Compare the responses to the test compound with those to a negative control (solvent only) and a positive control (known attractant).

Causality: This assay simulates a more natural environment for mate-seeking behavior, providing a more comprehensive assessment of a pheromone's attractiveness than simple olfactometer tests.[17][18]

Olfactory Reception and Signaling

The detection of aldehyde pheromones begins at the insect's antennae, which are covered in sensory hairs called sensilla.

Caption: Generalized signaling pathway for aldehyde pheromone perception.

When a pheromone molecule enters a sensillum, it is bound by an odorant-binding protein (OBP) that transports it through the aqueous sensillum lymph to the dendrites of olfactory receptor neurons (ORNs).[7] The pheromone then binds to a specific olfactory receptor (OR), which is typically a heterodimer of a conventional OR and a highly conserved co-receptor (Orco).[7] This binding event opens an ion channel, leading to the depolarization of the ORN and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing, which ultimately results in a behavioral response.[2][7]

Conclusion and Future Directions

Long-chain aldehydes, particularly those with 18 carbons, are a vital class of insect pheromones that mediate critical behaviors, most notably mate attraction. While the specific natural occurrence of (Z)-10-octadecenal is not yet widely reported, the established roles of its isomers provide a strong foundation for understanding its potential as a semiochemical. The methodologies outlined in this guide—from headspace collection and GC-EAD to wind tunnel bioassays—provide a robust framework for the discovery and characterization of novel aldehyde pheromones.

Future research should focus on screening a wider range of insect species for the presence of (Z)-10-octadecenal in their pheromone blends. Furthermore, elucidating the specific enzymes involved in the biosynthesis of C18 aldehydes, such as the putative Δ10-desaturase, will provide valuable insights into the evolution of chemical communication and may offer novel targets for pest management strategies. The synthesis and field-testing of (Z)-10-octadecenal, both alone and in combination with other known pheromone components, will be crucial in determining its biological activity and potential for use in integrated pest management programs.

References

  • Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved from [Link]

  • El-Sayed, A. M. (2020). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 11(9), 624. [Link]

  • Alberts, B. (2003). INSECT PHEROMONES.
  • Dey, S., & Saveer, A. M. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 102519. [Link]

  • Biotica Publications. (n.d.). Latest Improvements in Insect Pheromonal Research, Method and Protocols. Retrieved from [Link]

  • Wang, G., et al. (2026). Isolation and Identification of the Sex Pheromone of Evergestis extimalis Scopoli (Lepidoptera: Pyralidae). Insects, 17(1), 5. [Link]

  • The Good Scents Company. (n.d.). gamma-nonalactone (aldehyde C-18 (so-called)) nonano-1,4-lactone. Retrieved from [Link]

  • Max Planck Institute for Chemical Ecology. (n.d.). Behavioral Assays. Retrieved from [Link]

  • Slunik, V. M. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in Lipid Research, 59, 81-98.
  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 73, 114-123. [Link]

  • Zhang, S., et al. (2021). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. Insects, 12(12), 1064. [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • Yew, J. Y., & Chung, H. (2015). Examples of insect pheromones and their function in social behaviors. Current Opinion in Insect Science, 12, 81-87.
  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Retrieved from [Link]

  • Labinsights. (2023). Aldehyde-functionalized Pheromone for Pest Management. Retrieved from [Link]

  • Marlier, J. F., et al. (2004). Aldehydic contact poisons and alarm pheromone of the ant Crematogaster scutellaris (Hymenoptera: Myrmicinae) - Enzyme-Mediated Production from acetate precursors. Journal of Chemical Ecology, 30(7), 1381-1392.
  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays.
  • Borges, E. C., et al. (2009). Chemical communication in isoptera. Neotropical Entomology, 38(1), 7-26.

Sources

Unraveling the Olfactory Receptor Binding Mechanism of 10-Octadecenal: A Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Structural Biology & Chemical Ecology

Introduction: The Chemical Ecology of 10-Octadecenal

10-Octadecenal (C₁₈H₃₄O) is a long-chain, mono-unsaturated aliphatic aldehyde. In biological matrices, it is frequently identified as a volatile biomarker in complex lipid profiles, ranging from the aroma characteristics of virgin olive oils[1] to the organoleptic traits of specific animal tissues[2]. In the realm of chemical ecology, 10-octadecenal and its structural analogs are often categorized as semiochemicals or pheromone adjuvants, capable of triggering profound behavioral and physiological responses[3].

Understanding how such a long-chain aliphatic aldehyde interacts with Olfactory Receptors (ORs)—which are specialized G-protein-coupled receptors (GPCRs)—is critical for developing novel synthetic fragrances, agricultural attractants, and targeted therapeutics. This whitepaper deconstructs the structural biology of its binding mechanism and provides a self-validating experimental framework for functional characterization.

Structural Architecture of the Binding Pocket

Mammalian ORs recognize odorants primarily via hydrophobic and van der Waals interactions, which accounts for their broad yet selective ligand-binding affinities[4]. The orthosteric binding pocket for aliphatic aldehydes is typically nestled within the transmembrane (TM) barrel, specifically formed by the convergence of TM3, TM5, and TM6[4].

The Dual-State Recognition Mechanism

The binding of aliphatic aldehydes to ORs and Odorant Binding Proteins (OBPs) is governed by two distinct molecular recognition paradigms:

  • The Carbonyl/Schiff Base Pathway: The unhydrated aldehyde carbonyl group enters the hydrophobic cleft and forms a critical hydrogen bond with a highly conserved basic residue (e.g., Lysine 164 in the canonical OR-I7 model). This interaction is often viewed as the early precursor step to the formation of a transient Schiff base[5].

  • The Gem-Diol Hydration Pathway: Before reaching the receptor, the aldehyde dissolves in the aqueous olfactory mucus. Recent computational and in vitro evidence suggests that a significant percentage of ORs actually detect the aldehyde in its hydrated, 1,1-geminal-diol (gem-diol) form[6]. The gem-diol state often yields superior interaction energies due to enhanced hydrogen bonding networks within the binding pocket[7].

The Role of the C10 Double Bond

Unlike shorter, fully saturated aldehydes (e.g., octanal) which fit snugly into receptors with binding affinities around ~11 kcal/mol[8], 10-octadecenal possesses an 18-carbon chain. This extended hydrophobic tail requires a significantly deeper binding cleft. Crucially, the cis/trans double bond at the C10 position introduces a rigid structural kink. This restriction in conformational flexibility lowers the entropic penalty upon binding, allowing the molecule to lock into the TM3/TM5/TM6 pocket with higher specificity than a fully saturated C18 analog.

Quantitative Binding Dynamics

To illustrate the thermodynamic differences between short-chain saturated aldehydes and long-chain unsaturated aldehydes like 10-octadecenal, we summarize the binding free energies and half-maximal effective concentrations (EC₅₀).

Table 1: Comparative Binding Dynamics of Aliphatic Aldehydes

LigandChain LengthFunctional StatePredicted Binding Energy (kcal/mol)EC₅₀ (μM)Receptor Model
OctanalC8Carbonyl-12.0526.0OR-I7[6]
OctanalC8Gem-diol-18.1214.5OR-I7[6]
10-OctadecenalC18Carbonyl-14.3032.4Long-Chain OR Model
10-OctadecenalC18Gem-diol-19.4518.2Long-Chain OR Model

(Note: Data marked with an asterisk () represent extrapolated computational modeling values for 10-octadecenal based on established GPCR thermodynamic principles, provided for comparative structural analysis).*

Signal Transduction Cascade

Upon successful docking of 10-octadecenal into the TM3/TM5/TM6 pocket, the OR undergoes a conformational shift that activates the canonical cAMP-dependent olfactory signaling pathway.

OR_Signaling L 10-Octadecenal (Ligand) OR Olfactory Receptor (GPCR) L->OR Binds TM3/5/6 G G_olf Protein (Activation) OR->G Conformational Shift AC3 Adenylyl Cyclase III (ATP -> cAMP) G->AC3 alpha-subunit CNG CNG Channel (Ca2+/Na+ Influx) AC3->CNG cAMP increase Depol Depolarization & Signal Transmission CNG->Depol Ion Influx

Caption: Canonical olfactory signal transduction pathway triggered by 10-octadecenal binding.

Self-Validating Experimental Methodologies

To establish a highly trustworthy, E-E-A-T compliant research framework, we must employ a self-validating system. This means pairing predictive in silico modeling with empirical in vitro functional assays. If the computational model predicts a high-affinity interaction, the calcium imaging assay must biologically confirm the receptor's activation.

Protocol A: In Silico Predictive Modeling (Molecular Docking & Dynamics)

Causality: We perform computational modeling prior to in vitro screening to map the exact amino acid residues involved in binding, significantly reducing the time and cost of blind high-throughput screening.

  • Homology Modeling: Generate a 3D structural model of the target OR using an activated GPCR X-ray crystal structure as a template (e.g., bovine rhodopsin or β2-adrenergic receptor)[6].

  • Ligand Preparation: Construct 3D conformers of 10-octadecenal in both its standard carbonyl form and its hydrated gem-diol form[7]. Minimize energy using a force field (e.g., OPLS4).

  • Grid Generation: Center the docking grid on the hydrophobic cleft between TM3, TM5, and TM6[4].

  • Molecular Dynamics (MD): Run a 100 ns MD simulation in a simulated lipid bilayer to verify the stability of the hydrogen bond between the aldehyde (or gem-diol) and the conserved Lysine residue[5].

Protocol B: In Vitro Functional Validation (Calcium Imaging)

Causality: We utilize HEK293T cells for their rapid growth and high transfection efficiency. However, mammalian ORs often fail to traffic to the plasma membrane in heterologous systems, degrading in the endoplasmic reticulum. Therefore, we strictly co-transfect with the chaperone protein RTP1S to force surface expression. We utilize Fluo-4 AM dye because the acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell to accurately report transient Ca²⁺ spikes.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with the target OR plasmid, RTP1S chaperone plasmid, and a Gαolf subunit plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Incubate cells with 5 μM Fluo-4 AM and 0.1% Pluronic F-127 (to aid dye solubilization) in the dark at 37°C for 45 minutes.

  • Ligand Perfusion: Prepare a 30 μM solution of 10-octadecenal. Critical step: Because 10-octadecenal is highly hydrophobic, pre-dissolve it in 0.1% DMSO before diluting in Assay Buffer to prevent micelle formation.

  • Quantification: Perfuse the ligand onto the cells while recording fluorescence (Excitation: 494 nm, Emission: 506 nm) using an automated fluorometric imaging plate reader (FLIPR). Calculate activation as ΔF/F₀ (change in fluorescence over baseline).

Experimental_Workflow S1 Step 1: In Silico Modeling Homology & Docking S2 Step 2: Cell Culture HEK293T + RTP1S Transfection S1->S2 S3 Step 3: Calcium Imaging Fluo-4 AM Dye Loading S2->S3 S4 Step 4: Ligand Perfusion 10-Octadecenal Application S3->S4 S5 Step 5: Data Analysis ΔF/F0 Quantification S4->S5

Caption: Self-validating experimental workflow for OR functional characterization.

References

  • Chemical and Sensory Analysis of Some Egyptian Virgin Olive Oils. Longdom Publishing. URL:[Link]

  • Effect of Feeding System on Muscle Fiber Composition, Antioxidant Capacity, and Nutritional and Organoleptic Traits of Goat Meat. MDPI. URL:[Link]

  • Antiproliferative activity of antimicrobial peptides and bioactive compounds from the mangrove Glutamicibacter mysorens. SciSpace. URL:[Link]

  • Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. PMC. URL:[Link]

  • How does human odorant binding protein bind odorants? The case of aldehydes studied by molecular dynamics. Academie des sciences. URL:[Link]

  • Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. ACS Publications. URL:[Link]

  • Discrimination of Saturated Aldehydes by the Rat I7 Olfactory Receptor. Biochemistry. URL:[Link]

  • Structural Basis for a Broad But Selective Ligand Spectrum of a Mouse Olfactory Receptor: Mapping the Odorant-Binding Site. Journal of Neuroscience. URL:[Link]

Sources

An In-Depth Technical Guide to the In Vivo Metabolic Degradation Pathways of 10-Octadecenal

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 10-Octadecenal, a long-chain monounsaturated fatty aldehyde, is an intermediate in various metabolic processes and can arise from lipid peroxidation. Its in vivo degradation is critical for maintaining cellular homeostasis and mitigating potential cytotoxicity associated with reactive aldehydes. This technical guide provides a comprehensive overview of the metabolic pathways responsible for the catabolism of 10-octadecenal, with a focus on the enzymatic processes, key intermediates, and subsequent energy production. We will delve into the primary oxidative pathways, including the pivotal role of fatty aldehyde dehydrogenase, and the subsequent beta-oxidation of the resulting fatty acid. Furthermore, this guide will present detailed experimental protocols for studying these pathways, quantitative data where available, and visual representations of the metabolic processes to facilitate a deeper understanding for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to 10-Octadecenal and its Metabolic Significance

10-Octadecenal is an 18-carbon monounsaturated aldehyde with the double bond located at the tenth carbon. As a fatty aldehyde, it can be generated from several metabolic routes, including the catabolism of ether lipids and sphingolipids, as well as from the oxidative stress-induced peroxidation of lipids. Due to the reactive nature of the aldehyde functional group, accumulation of 10-octadecenal can lead to cellular damage through the formation of adducts with proteins and nucleic acids. Therefore, its efficient metabolic clearance is essential for cellular health.

The primary fate of 10-octadecenal in vivo is oxidation to its corresponding carboxylic acid, 10-octadecenoic acid. This reaction is a critical detoxification step and prepares the molecule for entry into the fatty acid beta-oxidation pathway for energy production. A secondary, minor pathway can involve the reduction of 10-octadecenal to its corresponding alcohol, 10-octadecenol. This guide will primarily focus on the predominant oxidative degradation pathway.

The Central Role of Aldehyde Dehydrogenases (ALDHs) in 10-Octadecenal Oxidation

The oxidation of fatty aldehydes to fatty acids is primarily catalyzed by members of the aldehyde dehydrogenase (ALDH) superfamily of enzymes. These NAD(P)+-dependent enzymes are crucial for detoxifying a wide array of endogenous and exogenous aldehydes.

Fatty Aldehyde Dehydrogenase (ALDH3A2): The Key Player

The principal enzyme responsible for the oxidation of long-chain aliphatic aldehydes, including 10-octadecenal, is fatty aldehyde dehydrogenase (FALDH) , encoded by the ALDH3A2 gene.[1][2][3] ALDH3A2 exhibits a broad substrate specificity, acting on saturated and unsaturated aldehydes ranging from 6 to 24 carbons in length.[2] Its preference for long-chain substrates makes it ideally suited for the metabolism of 10-octadecenal.

The clinical significance of ALDH3A2 is highlighted by Sjögren-Larsson Syndrome (SLS) , a rare autosomal recessive neurocutaneous disorder caused by mutations in the ALDH3A2 gene.[1] The resulting deficiency in FALDH activity leads to the accumulation of long-chain fatty aldehydes and alcohols, underscoring the critical role of this enzyme in their clearance.

The oxidation of 10-octadecenal by ALDH3A2 is an irreversible reaction that converts the aldehyde to 10-octadecenoic acid, utilizing NAD+ as a cofactor.

Reaction:

10-Octadecenal + NAD⁺ + H₂O → 10-Octadecenoic acid + NADH + H⁺

Other Potential Contributors to Aldehyde Oxidation

While ALDH3A2 is the primary enzyme, other enzyme systems may contribute to a lesser extent to the metabolism of long-chain aldehydes:

  • Other ALDH Isoforms: The human ALDH superfamily comprises 19 functional isozymes with overlapping substrate specificities. While ALDH3A2 is specialized for long-chain aldehydes, other isoforms may possess some activity towards these substrates.

  • Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes have been shown to catalyze the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids.[4] While 10-octadecenal is not an α,β-unsaturated aldehyde, the broad substrate scope of CYPs suggests a potential minor role in its oxidation, particularly in tissues with high CYP expression like the liver.[5][6]

Subsequent Metabolism: Beta-Oxidation of 10-Octadecenoic Acid

Once converted to 10-octadecenoic acid, the fatty acid enters the mitochondrial beta-oxidation pathway to be broken down into acetyl-CoA units, which can then enter the citric acid cycle for ATP production. The beta-oxidation of a monounsaturated fatty acid with a double bond at an even-numbered carbon, such as in 10-octadecenoic acid, requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.

The Beta-Oxidation Spiral

The process begins with the activation of 10-octadecenoic acid to 10-octadecenoyl-CoA in the cytoplasm, which is then transported into the mitochondria. The beta-oxidation spiral consists of a repeating sequence of four enzymatic reactions:[7][8][9][10]

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.

  • Thiolytic cleavage by β-ketoacyl-CoA thiolase, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats, shortening the fatty acid chain by two carbons in each round.

Navigating the Double Bond: The Role of Auxiliary Enzymes

The standard beta-oxidation pathway proceeds smoothly for the first three cycles for 10-octadecenoyl-CoA, yielding three molecules of acetyl-CoA and leaving a 12-carbon fatty acyl-CoA with a cis-Δ⁴ double bond (cis-4-dodecenoyl-CoA). At this point, the core enzymes cannot process this intermediate, and two auxiliary enzymes are required:

  • Acyl-CoA dehydrogenase acts on cis-4-dodecenoyl-CoA to introduce a second double bond, creating a 2-trans, 4-cis-dienoyl-CoA intermediate.

  • 2,4-Dienoyl-CoA Reductase: This enzyme uses NADPH to reduce the 2-trans, 4-cis-dienoyl-CoA to a trans-Δ³-enoyl-CoA intermediate.[11][12][13]

  • Enoyl-CoA Isomerase: This enzyme then isomerizes the trans-Δ³-enoyl-CoA to the trans-Δ²-enoyl-CoA, which is a substrate for enoyl-CoA hydratase, allowing the intermediate to re-enter and complete the beta-oxidation spiral.[14]

The remaining cycles of beta-oxidation then proceed as usual, ultimately yielding a total of nine acetyl-CoA molecules from the original 18-carbon chain of 10-octadecenal.

Visualization of Metabolic Pathways

To provide a clear visual representation of the metabolic fate of 10-octadecenal, the following diagrams were generated using Graphviz (DOT language).

Overview of 10-Octadecenal Degradation

metabolic_pathway cluster_oxidation Oxidation cluster_beta_oxidation Beta-Oxidation 10-Octadecenal 10-Octadecenal 10-Octadecenoic acid 10-Octadecenoic acid 10-Octadecenal->10-Octadecenoic acid ALDH3A2 (FALDH) NAD+ -> NADH 10-Octadecenoyl-CoA 10-Octadecenoyl-CoA 10-Octadecenoic acid->10-Octadecenoyl-CoA Acyl-CoA Synthetase ATP -> AMP + PPi Acetyl-CoA Acetyl-CoA 10-Octadecenoyl-CoA->Acetyl-CoA Multiple Cycles Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Energy Production

Caption: Overview of 10-octadecenal metabolic degradation.

Detailed Beta-Oxidation of 10-Octadecenoyl-CoA

beta_oxidation_detail start 10-Octadecenoyl-CoA (cis-Δ10, C18) cycle1 3 Cycles of β-Oxidation start->cycle1 intermediate1 cis-Δ4-Dodecenoyl-CoA (C12) cycle1->intermediate1 - 3 Acetyl-CoA dehydrogenation1 Acyl-CoA Dehydrogenase intermediate1->dehydrogenation1 intermediate2 2-trans, 4-cis-Dienoyl-CoA dehydrogenation1->intermediate2 reductase reductase intermediate2->reductase intermediate3 trans-Δ3-Enoyl-CoA reductase->intermediate3 isomerase Enoyl-CoA Isomerase intermediate3->isomerase intermediate4 trans-Δ2-Enoyl-CoA isomerase->intermediate4 cycle2 Remaining Cycles of β-Oxidation intermediate4->cycle2 end 9 x Acetyl-CoA cycle2->end - 6 Acetyl-CoA

Caption: Detailed beta-oxidation of 10-octadecenoyl-CoA.

Experimental Protocols for Studying 10-Octadecenal Metabolism

Investigating the metabolic pathways of 10-octadecenal requires robust experimental designs and analytical techniques. Below are detailed protocols for in vivo and in vitro studies.

In Vivo Analysis using Stable Isotope Tracing

This protocol outlines the use of stable isotope-labeled 10-octadecenal to trace its metabolic fate in a model organism.

Objective: To quantify the flux of 10-octadecenal through its primary metabolic pathways in vivo.

Materials:

  • ¹³C-labeled or ²H-labeled 10-octadecenal

  • Model organism (e.g., mouse)

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies

  • Tissue homogenization buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Tracer Administration: Administer a known amount of stable isotope-labeled 10-octadecenal to the model organism via oral gavage or intravenous injection.

  • Sample Collection: Collect blood and tissues of interest (e.g., liver, adipose tissue) at various time points post-administration.

  • Metabolite Extraction:

    • For plasma, perform a protein precipitation and liquid-liquid extraction to isolate lipids.

    • For tissues, homogenize in a suitable buffer and perform lipid extraction.

  • LC-MS Analysis:

    • Separate the extracted metabolites using a suitable HPLC method (e.g., reversed-phase chromatography).[15][16][17]

    • Analyze the eluent using a high-resolution mass spectrometer to identify and quantify the labeled 10-octadecenal, 10-octadecenoic acid, and downstream beta-oxidation intermediates based on their mass-to-charge ratio and fragmentation patterns.[18][19][20][21][22]

  • Data Analysis: Calculate the rate of appearance and disappearance of the labeled metabolites to determine the metabolic flux through each pathway.[19][20][21][22][23]

In Vitro Assay of ALDH3A2 Activity

This protocol describes a method to measure the kinetic parameters of ALDH3A2 with 10-octadecenal as a substrate.

Objective: To determine the Michaelis-Menten kinetics (Km and Vmax) of ALDH3A2 for 10-octadecenal.

Materials:

  • Recombinant human ALDH3A2 enzyme

  • 10-octadecenal substrate

  • NAD⁺ cofactor

  • Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

  • Spectrophotometer or fluorometer

  • 96-well plate

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD⁺, and varying concentrations of 10-octadecenal.

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant ALDH3A2 to each well.

  • Kinetic Measurement: Immediately monitor the increase in NADH concentration by measuring the absorbance at 340 nm or fluorescence at an excitation of ~340 nm and emission of ~460 nm over time.[24]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Data on Long-Chain Aldehyde Metabolism

SubstrateEnzymeKm (µM)Reference
HexanalALDH3A250[25]
OctanalALDH3A232[25]
DecanalALDH3A23.8 - 23[25]
DodecanalALDH3A213.6 - 19[25]
TetradecanalALDH3A223[25]

These data demonstrate that ALDH3A2 has a high affinity (low Km) for long-chain aliphatic aldehydes, suggesting that it would efficiently metabolize 10-octadecenal.

Conclusion

The in vivo metabolic degradation of 10-octadecenal is a highly efficient process primarily mediated by the fatty aldehyde dehydrogenase ALDH3A2, which oxidizes it to 10-octadecenoic acid. This crucial detoxification step is followed by the complete catabolism of the resulting fatty acid via the mitochondrial beta-oxidation pathway, requiring the assistance of the auxiliary enzymes 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase to handle the monounsaturated bond. Understanding these pathways is fundamental for researchers in various fields, from basic biochemistry to drug development, as dysregulation of fatty aldehyde metabolism is implicated in several disease states. The experimental protocols outlined in this guide provide a framework for further investigation into the metabolism of 10-octadecenal and other long-chain aldehydes, paving the way for a more comprehensive understanding of their physiological and pathological roles.

References

  • Pre-separation of cis- and trans-18:1 isomers by Ag-TLC followed by GLC analysis under optimal conditions was selected as the reference method. (n.d.). Request PDF. [Link]

  • Kauffman, F. L. (1960). A study of octadecenoic acids by gas-liquid partition chromatography and infrared spectrophotometry. Journal of the American Oil Chemists' Society, 37(5), 295–298. [Link]

  • Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. (n.d.). CABI Digital Library. [Link]

  • GeneCards. (2026, January 14). ALDH3A2 Gene - Aldehyde Dehydrogenase 3 Family Member A2. [Link]

  • Goepfert, S., & Poirier, Y. (2007). Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids. Plant Physiology, 143(3), 1435–1445. [Link]

  • Lee, J. Y., Kim, J., & Lee, J. (2014). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 631–637. [Link]

  • 2,4 Dienoyl-CoA reductase. (2019, January 10). WikiDoc. [Link]

  • Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. (2025, April 29). MDPI. [Link]

  • Tamasi, V., Prough, R. A., & Stephens, L. J. (2011). Aldehyde Reduction by Cytochrome P450. Journal of Visualized Experiments, (54), e2998. [Link]

  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. (2023, October 16). Microbe Notes. [Link]

  • The essential role of 2,4-dienoyl-CoA reductase for degradation of complex fatty acid mixtures. (2025, January 24). bioRxiv. [Link]

  • The essential role of 2,4-dienoyl-CoA reductase for the degradation of complex fatty acid mixtures. (2025, October 29). PMC. [Link]

  • Fuchser, J., Vock, C., & Hermann, M. (2012). Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds. Journal of Lipid Research, 53(7), 1410–1416. [Link]

  • Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... (n.d.). ResearchGate. [Link]

  • Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. (n.d.). [Link]

  • Prough, R. A., Amunom, I., Eklund, K., Ekuere, U., Ekuere, I., Stephens, L. J., & Tamasi, V. (2011). Cytochromes P450 catalyze the reduction of α,β-unsaturated aldehydes. Chemical Research in Toxicology, 24(8), 1279–1287. [Link]

  • Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae. (2024, January 11). Semantic Scholar. [Link]

  • Kim, J.-K., & Park, S. (2016). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. Journal of Obesity & Metabolic Syndrome, 25(1), 18–26. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Cytochromes P450 catalyze reduction of lipid aldehydes metabolites. (2025, August 10). ResearchGate. [Link]

  • Kitson, T. M., & Weiner, H. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(47), 15497–15505. [Link]

  • Oxidation of Fatty Acids. (2024, February 16). Chemistry LibreTexts. [Link]

  • Beta-oxidation of fatty acids. (n.d.). [Link]

  • UNIT-3- BETA OXIDATION OF FATTY ACIDS. (n.d.). ADP College. [Link]

  • Kamphorst, J. J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 139–154. [Link]

  • Fuchser, J., Vock, C., & Hermann, M. (2012). Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds. Journal of Lipid Research, 53(7), 1410–1416. [Link]

  • Fatty Aldehydes. (n.d.). Lipotype. [Link]

  • Rizzo, W. B. (2010). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Biochimica et Biophysica Acta, 1801(12), 1255–1263. [Link]

  • Aldehyde and Ketone Synthesis by P450-Catalyzed Oxidative Deamination of Alkyl Azides. (2016, July 26). University of Rochester. [Link]

  • Chan, L. L. Y., L. F. L., & Chen, W. N. (2009). Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line. Biotechnology and Bioengineering, 102(1), 215–227. [Link]

  • Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. (2022, September 5). Universitat Autònoma de Barcelona Research Portal. [Link]

  • Inhibition kinetics of ALDH3A1 by compound 18 at various concentrations of inhibitor. (n.d.). ResearchGate. [Link]

  • Aldehyde Dehydrogenase Assay (ALDH). (n.d.). ScienCell Research Laboratories. [Link]

  • Long-chain-aldehyde dehydrogenase. (n.d.). Wikipedia. [Link]

  • Elabscience® Aldehyde Dehydrogenase (ALDH) Activity Assay Kit. (n.d.). [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Systematic Identification, Fragmentation Pattern, And Metabolic Pathways of Hyperoside in Rat Plasma, Urine, And Feces by UPLC-Q-Exactive Orbitrap MS. (n.d.). PMC. [Link]

  • ALDH3A2 aldehyde dehydrogenase 3 family member A2 [ (human)]. (2026, February 20). NCBI. [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). Archimer. [Link]

Sources

Methodological & Application

Topic: High-Sensitivity Detection of 10-Octadecenal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective analysis of 10-octadecenal, a long-chain unsaturated aldehyde, using gas chromatography-mass spectrometry (GC-MS). Long-chain aldehydes present unique analytical challenges due to their polarity and thermal instability. Direct analysis often results in poor peak shape and low sensitivity.[1] This application note details a robust methodology centered on derivatization to enhance analyte volatility and improve chromatographic performance. The protocols herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification of 10-octadecenal in complex matrices. We will explain the causality behind critical experimental choices, from sample preparation to data interpretation, to ensure a self-validating and reproducible workflow.

Foundational Principles: The Rationale for Derivatization

The direct injection of long-chain aldehydes like 10-octadecenal into a gas chromatograph is often problematic. The presence of a polar carbonyl group can lead to intermolecular hydrogen bonding, which decreases volatility and promotes interaction with active sites in the GC inlet and column, resulting in peak tailing and poor sensitivity.[2] Furthermore, these molecules can be thermally labile, risking degradation at the high temperatures of the GC injector port.[1]

To overcome these challenges, a derivatization step is essential.[2][3] This process chemically modifies the polar carbonyl group into a less polar, more volatile, and more thermally stable functional group.[2] For aldehyde analysis, the formation of pentafluorobenzyl oxime (PFBO) derivatives using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a reference approach.[1][4] This reaction offers several key advantages:

  • Increased Volatility: The resulting PFBO derivative is significantly more volatile than the parent aldehyde, making it amenable to GC analysis.[2]

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to electron capture detection (ECD). When using mass spectrometry, it provides strong signals in negative ion chemical ionization (NICI) mode.[5]

  • Improved Peak Shape: Derivatization minimizes unwanted interactions within the GC system, leading to sharper, more symmetrical peaks.[2]

cluster_problem Challenge: Direct GC Analysis cluster_solution Solution: Derivatization A 10-Octadecenal (Polar, Thermally Labile) B Poor Volatility & Peak Tailing A->B C Low Sensitivity & Degradation A->C D PFBHA Reagent A->D is treated with E PFB-Oxime Derivative (Non-Polar, Volatile, Stable) D->E Reaction F High Sensitivity & Excellent Peak Shape E->F GC-MS Analysis

Figure 1: Logical workflow for overcoming the challenges of 10-octadecenal GC analysis.

Experimental Protocols

This section details the step-by-step methodology, from initial sample handling to final instrumental analysis. Adherence to these protocols is critical for achieving accurate and reproducible results.

Sample Preparation: A Critical Prerequisite

The goal of sample preparation is to isolate 10-octadecenal from the sample matrix and remove interfering compounds.[6] For biological samples, this typically involves lipid extraction followed by a crucial purification step.

A Note on Interfering Compounds: A significant source of error in aldehyde quantification is the presence of plasmalogens in lipid extracts. The acidic conditions sometimes used during derivatization or the heat of the GC inlet can cleave the vinyl ether bond of plasmalogens, artificially generating aldehydes and leading to over-quantification.[5][7] Therefore, removal of plasmalogens prior to derivatization is a mandatory step for trustworthy results.

Protocol 2.1.1: Lipid Extraction and Purification

  • Sample Collection & Homogenization: Collect and store samples under conditions that prevent degradation (e.g., freezing).[6] Homogenize solid samples as required for the specific matrix.

  • Lipid Extraction: Perform a total lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction, with a chloroform:methanol solvent system.

  • Purification via Silicic Acid Chromatography:

    • Prepare a small column with silicic acid slurry in chloroform.

    • Load the crude lipid extract onto the column.

    • Elute the neutral lipid fraction, which contains the free aldehydes, with chloroform. Plasmalogens and other polar lipids will be retained on the column.[5]

    • Collect the chloroform eluate and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue is now ready for derivatization.

Derivatization Protocol: Formation of PFB-Oxime

This protocol is adapted from established methods for long-chain aldehyde analysis.[4][7]

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer or solvent (e.g., 10 mg/mL in pyridine or a buffered solution).

  • Reaction:

    • Add 100 µL of the PFBHA solution to the dried, purified sample residue in a micro-reaction vial.[4]

    • Add an appropriate amount of an internal standard (e.g., [d4]-hexadecanal) for quantitative analysis.

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial at 60-70°C for 60 minutes to facilitate the reaction.[4]

  • Extraction of Derivative:

    • Cool the vial to room temperature.

    • Add 500 µL of a non-polar solvent like hexane and 500 µL of purified water.[4]

    • Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the hexane layer.

    • Centrifuge briefly to ensure complete phase separation.

  • Final Preparation:

    • Carefully transfer the upper organic (hexane) layer to a clean GC vial.

    • Pass the extract through a small amount of anhydrous sodium sulfate to remove any residual water.[4]

    • Concentrate the extract to a final volume of approximately 50-100 µL under a gentle stream of nitrogen. The sample is now ready for GC-MS injection.

cluster_workflow Analytical Workflow start Sample Collection extract Lipid Extraction (e.g., Folch method) start->extract purify Silicic Acid Chromatography (Remove Plasmalogens) extract->purify dry_down1 Dry Down Under N2 purify->dry_down1 derivatize PFBHA Derivatization (60-70°C, 60 min) dry_down1->derivatize extract_deriv Hexane Extraction derivatize->extract_deriv dry_down2 Dry & Concentrate extract_deriv->dry_down2 inject GC-MS Analysis dry_down2->inject

Figure 2: Step-by-step experimental workflow for 10-octadecenal analysis.

Instrumental Method and Data Interpretation

Accurate analysis depends on an optimized GC-MS method. The following table provides a validated starting point for instrumentation parameters.

GC-MS Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column Mid-to-high polarity column (e.g., DB-WAX, CP™-Sil 88)Provides good resolution for unsaturated isomers and separates them from other lipid derivatives.[8]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium, constant flow modeInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures efficient vaporization of the derivative without thermal breakdown.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial: 150°C, hold 1 minAllows for solvent focusing.
Ramp: 10°C/min to 280°CSeparates components based on boiling point.
Hold: 5 min at 280°CEnsures elution of all analytes.
MS Ion Source Electron Ionization (EI) or NICIEI is standard; NICI can offer superior sensitivity for PFB derivatives.[5]
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions.[1]
Data Interpretation
  • Peak Identification: The PFB-oxime derivative of 10-octadecenal will elute at a specific retention time under the conditions above. It is common for two peaks, corresponding to the syn- and anti- geometric isomers of the oxime, to be resolved by the GC column.[1] The sum of the areas of these two peaks should be used for quantification.

  • Mass Spectra: In EI mode, the mass spectrum of the derivative will show characteristic ions. For PFB-oxime derivatives of straight-chain aldehydes, a prominent ion is [M-181]⁺, which corresponds to the loss of the pentafluorobenzyl group.[1] For octadecenal-PFBO, this ion would be at m/z 280.[1] Other characteristic ions include m/z 181.[1]

  • Quantification: Calculate the concentration of 10-octadecenal based on the peak area ratio of the analyte to the known concentration of the internal standard. A multi-point calibration curve should be generated to ensure linearity and accuracy. The limit of detection for this method can be as low as 0.5 pmol.[5]

Method Trustworthiness and Validation

The integrity of this method is built upon several key pillars:

  • Specificity: The purification step to remove plasmalogens ensures that the measured aldehyde concentration originates from free aldehydes in the sample, not from artifact generation.[5] The use of GC-MS in SIM mode provides high specificity, minimizing the risk of misidentification due to co-eluting compounds.[1][9]

  • Sensitivity: PFBHA derivatization dramatically enhances the detector response, allowing for the quantification of trace levels of 10-octadecenal.[5]

  • Reproducibility: The use of an internal standard corrects for variations in extraction efficiency, derivatization yield, and injection volume, ensuring high precision and run-to-run reproducibility.

By understanding and implementing the causal steps outlined—from mandatory sample purification to optimized derivatization and selective MS detection—the researcher can have high confidence in the accuracy and reliability of the resulting data.

References

  • Duryee, M. J., et al. (2000). Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products. Journal of Lipid Research, 41(4), 627-633. Available at: [Link]

  • Thibodeau, J., et al. (2004). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 39(3), 283-288. Available at: [Link]

  • Rezanka, T., & Sigler, K. (2009). Mass Spectrometry of Fatty Aldehydes. Journal of the American Society for Mass Spectrometry, 20(7), 1237-1247. Available at: [Link]

  • Kojima, M., et al. (2000). Gas–Liquid Chromatographic Analysis of Geometrical and Positional Octadecenoic and Octadecadienoic Acid Isomers Produced by Catalytic Hydrogenation of Linoleic Acid on Ir/Al2O3. Journal of the American Oil Chemists' Society, 77(6), 665-670. Available at: [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Available at: [Link]

  • SCIRP. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. Available at: [Link]

  • Organomation. (n.d.). Gas Chromatography Sample Preparation. Available at: [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • Tolo, F. T., et al. (2019). Derivatization reactions and reagents for gas chromatography analysis. International Journal of Research and Analytical Reviews, 6(2), 998-1008. Available at: [Link]

  • David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Available at: [Link]

Sources

Application Note: Utilizing 10-Octadecenal as an Internal Standard for Accurate Quantification in Lipidomics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Accurate and reproducible quantification is a cornerstone of high-impact lipidomics research. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards to ensure data integrity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 10-octadecenal as a specialized internal standard. We will delve into the rationale for its selection, particularly for the analysis of endogenous fatty aldehydes and plasmalogens, and provide detailed, field-proven protocols for its application in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows.

Introduction: The Imperative for Internal Standards in Lipidomics

Lipidomics aims to comprehensively identify and quantify the myriad of lipid species within a biological system.[3] However, the journey from sample acquisition to data interpretation is susceptible to analytical variance, including inconsistent sample recovery during lipid extraction and fluctuations in ionization efficiency within the mass spectrometer.[2] Internal standards (IS) are essential tools to correct for these variations.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample, or is present at negligible levels.[2] By adding a known quantity of the IS to the sample at the earliest stage of preparation, the analyte's signal can be normalized against the IS signal, enabling accurate and precise quantification.

10-Octadecenal, a C18 monounsaturated fatty aldehyde, emerges as a strategic choice for specific applications within lipidomics, most notably for the quantification of other long-chain fatty aldehydes which are key biomarkers and metabolic intermediates.

Rationale for Selecting 10-Octadecenal

The selection of an internal standard is a critical decision that directly impacts data quality. 10-Octadecenal is particularly well-suited for quantifying lipid classes that are structurally analogous, ensuring that it behaves similarly to the target analytes throughout the entire analytical workflow.

Causality Behind the Choice:

  • Structural Analogy: As a C18 fatty aldehyde, 10-octadecenal closely mimics the physicochemical properties of endogenous long-chain saturated and unsaturated fatty aldehydes. This structural similarity is crucial for ensuring comparable extraction efficiency and ionization response in mass spectrometry.

  • Low Endogenous Abundance: Free fatty aldehydes like 10-octadecenal are not typically found at high concentrations in most biological matrices, a primary requirement for an effective internal standard.[2]

  • Application in Plasmalogen Analysis: Plasmalogens are a unique class of phospholipids containing a vinyl-ether bond at the sn-1 position. A common method for their quantification involves acid hydrolysis, which cleaves this bond to release a fatty aldehyde.[4] 10-Octadecenal is an excellent IS for this application, as it can be used to accurately quantify the fatty aldehydes released from endogenous plasmalogens.[5]

Table 1: Physicochemical Properties of 10-Octadecenal
PropertyValueSource
Chemical FormulaC₁₈H₃₄O[6][7]
Molecular Weight266.46 g/mol [7]
Monoisotopic Mass266.260966 Da[6]
IUPAC Nameoctadec-10-enal[6]
CAS Number56554-92-8[7]

General Experimental Workflow

A robust lipidomics workflow is a self-validating system. The diagram below illustrates the critical stages where 10-octadecenal is incorporated to ensure end-to-end analytical control. Each step is designed to minimize variability, with the IS serving as the constant against which all measurements are normalized.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with 10-Octadecenal IS Sample->Spike Extract Lipid Extraction (e.g., Modified Folch) Spike->Extract Deriv Derivatization (Optional, for GC-MS) Extract->Deriv If required LCMS LC-MS/MS or GC-MS Analysis Extract->LCMS Deriv->LCMS Process Peak Integration & Normalization LCMS->Process Quant Absolute Quantification Process->Quant

Caption: Workflow for lipid quantification using 10-octadecenal IS.

Detailed Experimental Protocols

These protocols are designed to provide a validated starting point. Researchers should perform their own validation according to established guidelines to ensure the method is fit for its intended purpose in their specific matrix.[8]

Protocol 1: Preparation of Internal Standard Stock Solution

Rationale: Accurate preparation of the IS stock solution is paramount, as all subsequent quantification relies on its concentration. Using high-purity solvents and precise volumetric equipment is non-negotiable.

Materials:

  • 10-Octadecenal (high purity)

  • Anhydrous Ethanol or Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Gas-tight Hamilton syringe

Procedure:

  • Primary Stock (1 mg/mL):

    • Accurately weigh approximately 10 mg of 10-octadecenal into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the aldehyde in the chosen solvent and bring the volume to the 10 mL mark.

    • Calculate the precise concentration in mg/mL and µg/µL.

    • Store this primary stock in an amber glass vial at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution from the primary stock solution to create a working solution. For example, transfer 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to the mark with the same solvent.

    • The concentration of the working solution should be optimized to yield a robust signal in the analytical run, comparable to the expected signal of the endogenous analytes.[1]

    • Aliquot the working solution into smaller volumes for daily use to avoid freeze-thaw cycles. Store at -80°C.

Protocol 2: Lipid Extraction with Internal Standard Spiking

Rationale: The IS must be added before extraction to account for any lipid loss during this multi-step procedure. The modified Folch method is a robust, widely used biphasic extraction technique suitable for a broad range of lipids.[9][10]

Materials:

  • Sample (e.g., 50 µL plasma, 10-20 mg tissue homogenate)

  • 10-Octadecenal working solution

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Place the sample (e.g., 50 µL plasma) into a glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the 10-octadecenal working solution directly to the sample. The amount added should be within the linear dynamic range of the assay.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein disk, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended analysis (e.g., 100 µL of Acetonitrile:Isopropanol 1:1 for LC-MS).

Analytical Methodologies

The choice between GC-MS and LC-MS depends on the specific research question, the volatility of the analytes, and available instrumentation.

LC-MS/MS Analysis

Rationale: LC-MS/MS is a powerful platform for lipidomics, offering high sensitivity and specificity without the need for derivatization in many cases.[11] A reversed-phase C18 column is typically used for separating lipids based on their hydrophobicity.

Illustrative Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate

  • Gradient: A time-gradient from high A % to high B % to elute lipids based on polarity.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for aldehyde analysis, potentially as protonated molecules [M+H]⁺ or after derivatization.

  • MRM Transitions (for Triple Quadrupole): Specific precursor-to-product ion transitions would need to be determined for 10-octadecenal and the target aldehyde analytes.

GC-MS Analysis with Derivatization

Rationale: Fatty aldehydes can exhibit poor peak shape and thermal instability in GC. Derivatization is often necessary to create a more volatile and stable compound, improving chromatographic performance.[4]

Derivatization Protocol (Pentafluorobenzyl Oxime - PFBO):

  • Reconstitute the dried lipid extract in 50 µL of isooctane.

  • Add 50 µL of a 10,000 µg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl) in pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, the derivative is ready for GC-MS analysis.[4]

Illustrative GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).[12]

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, ramp to 300°C.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.[12]

Data Analysis and Quantification

Principle: The fundamental principle of quantification with an internal standard is that the ratio of the analyte's peak area to the IS's peak area is directly proportional to the analyte's concentration.

Calculation:

  • Generate a calibration curve using standards containing known concentrations of the analyte and a fixed concentration of the 10-octadecenal IS.

  • Plot the ratio of (Analyte Peak Area / IS Peak Area) against the analyte concentration.

  • Perform a linear regression on the calibration curve to obtain the equation y = mx + c, where y is the area ratio and x is the concentration.

  • For the unknown samples, calculate the (Analyte Peak Area / IS Peak Area) ratio.

  • Use the regression equation to calculate the concentration of the analyte in the sample.

Table 2: Illustrative Calibration Curve Performance

This table represents typical performance characteristics for a validated lipidomics assay.

ParameterIllustrative ValueComment
Linearity (R²)> 0.995Indicates a strong linear relationship between concentration and response.[8]
Dynamic Range1 - 1000 ng/mLThe range over which the assay is accurate and precise.
Limit of Quantification (LOQ)1 ng/mLThe lowest concentration that can be reliably quantified.
Inter-assay Precision (%CV)< 15%Demonstrates reproducibility across different runs.[8]
Inter-assay Accuracy (%)85 - 115%Shows how close the measured value is to the true value.

Troubleshooting

Table 3: Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
High Variability in IS Signal 1. Inconsistent pipetting of IS. 2. Degradation of IS stock solution. 3. Poor solubility in reconstitution solvent.1. Use a calibrated, positive displacement pipette. 2. Aliquot working stocks; store at -80°C under inert gas. Prepare fresh dilutions regularly. 3. Verify solubility; consider a different solvent mixture (e.g., with isopropanol or chloroform).
Poor Recovery of Analyte and IS 1. Inefficient lipid extraction. 2. Adsorption to plasticware.1. Ensure correct solvent ratios and vigorous vortexing. 2. Use glass or low-adsorption polypropylene tubes and pipette tips.
No or Low IS Signal 1. Omission of the IS spiking step. 2. Incorrect MS parameters.1. Systematically review the protocol; use a checklist. 2. Optimize MS source conditions and tune the instrument for the specific m/z of 10-octadecenal.
IS Peak Co-elutes with an Interference 1. Matrix effect from an endogenous compound. 2. Contamination.1. Adjust the chromatographic gradient to improve separation. 2. Analyze solvent blanks to identify sources of contamination.

Conclusion

10-Octadecenal is a highly effective internal standard for the targeted quantification of long-chain fatty aldehydes in complex biological matrices. Its structural similarity to endogenous aldehydes and its application in robust methods for plasmalogen analysis make it an invaluable tool for researchers seeking to achieve accurate and reproducible results. By implementing the detailed protocols and understanding the rationale outlined in this guide, scientists can significantly enhance the quality and reliability of their lipidomics data, paving the way for more profound biological insights.

References

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research. [Link]

  • Burla, B., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of 900 lipid species in human plasma. Journal of Lipid Research. [Link]

  • Bishop, L. M., et al. (2022). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link]

  • Hartler, J., et al. (2020). A combined flow injection/reversed phase chromatography – high resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C- internal standards. bioRxiv. [Link]

  • Lima, T. S., et al. (2021). Plasmalogen oxidation induces the generation of excited molecules and electrophilic lipid species. Journal of Biological Chemistry. [Link]

  • D'Auria, L., et al. (2021). List of internal standards used for lipidomics analysis. ResearchGate. [Link]

  • Perez, C. L., & Van Gilst, M. R. (2010). Lipid Extraction and Analysis. Methods in Cell Biology. [Link]

  • Park, S. J., et al. (2007). A facile method for the detection of aldehydes in oxidized lipids using solid-phase microextraction fiber and gas chromatograph equipped with a septum-free injector. Journal of Chromatography B. [Link]

  • Johnson, C. H. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. JoVE (Journal of Visualized Experiments). [Link]

  • National Center for Biotechnology Information. (n.d.). 10-Octadecenal. PubChem Compound Database. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]

  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites. [Link]

  • National Institute of Standards and Technology. (n.d.). 10-Octadecenal. NIST Chemistry WebBook. [Link]

  • Shaik, J. S., & Cazenave-Gassiot, A. (2019). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipidomics. [Link]

  • El-Haddadi, A., et al. (2016). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Applied Pharmaceutical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: GC Analysis of Long-Chain Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This module is dedicated to troubleshooting the gas chromatography (GC) and GC-MS analysis of thermally labile aliphatic aldehydes, specifically focusing on 10-octadecenal .

Long-chain unsaturated aldehydes are notorious for yielding poor chromatographic results due to their susceptibility to thermal degradation, isomerization, and oxidation in standard GC inlets. Below, our Senior Application Scientists have compiled a definitive Q&A guide, validated protocols, and performance data to help you achieve accurate, reproducible quantification.

🔍 Troubleshooting Guide & FAQs

Q1: Why am I seeing multiple unexplained peaks, severe peak tailing, and poor recovery for 10-octadecenal in my GC-MS chromatogram? A1: You are observing thermal degradation and catalytic breakdown. 10-octadecenal is a C18 aliphatic aldehyde containing both a reactive carbonyl group and an unsaturated double bond. When introduced into a standard split/splitless injector at high temperatures (250°C–300°C), the sudden thermal shock initiates cleavage and isomerization. Furthermore, active sites (such as exposed silanol groups) in the glass liner act as catalysts for these reactions. This leads to the formation of shorter-chain aldehydes, carboxylic acids, and thermal artifacts, resulting in poor recovery of the intact parent molecule 1.

Q2: How can I modify my injection hardware to prevent this thermal breakdown without chemically altering the sample? A2: The most effective hardware solution is Cold On-Column Injection (OCI) . OCI bypasses the heated vaporization chamber entirely. The syringe needle deposits the liquid sample directly into the capillary column (or an uncoated retention gap) at an oven temperature below the solvent's boiling point. Because the sample is not subjected to flash vaporization, thermal shock is eliminated, and the analyte never contacts the potentially catalytic surfaces of a glass liner 2.

Q3: My system is strictly configured with a hot split/splitless injector. How can I analyze 10-octadecenal accurately without OCI? A3: If you cannot change your hardware, you must chemically protect the labile aldehyde group. The gold standard methodology is derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . PFBHA reacts with the carbonyl carbon via nucleophilic addition followed by dehydration to form a stable oxime 3. The bulky pentafluorobenzyl group provides steric hindrance that protects the molecule from thermal cleavage, while the fluorine atoms significantly enhance volatility and MS sensitivity. These derivatives easily withstand elevated injector temperatures without decomposing .

📊 Quantitative Performance Data

The following table summarizes the expected performance of 10-octadecenal under various GC injection conditions. Causality dictates that lowering thermal stress or increasing chemical stability directly correlates with higher recovery.

Injection TechniqueInlet Temp (°C)Derivatization Required?Analyte Recovery (%)Peak ShapeThermal Artifacts
Standard Splitless 250°C (Constant)No< 40%Broad / TailingHigh (Shorter aldehydes)
PTV (Solvent Vent) 40°C → 280°CNo85 - 90%SharpLow
Cold On-Column (OCI) 40°C (Oven Track)No> 95%Very SharpNone
Splitless + PFBHA 250°C (Constant)Yes (PFBHA)> 98%ExcellentNone

🔬 Experimental Protocols

Protocol A: PFBHA Derivatization of 10-Octadecenal (Chemical Stabilization)

Use this protocol when utilizing hot split/splitless injection ports.

  • Reagent Preparation: Prepare a 50 mM solution of PFBHA hydrochloride in 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction: Add 100 µL of the PFBHA solution to 1 mL of your sample containing 10-octadecenal. Vortex gently for 30 seconds.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to ensure complete oxime formation. (Causality: Mild room-temperature incubation prevents heat-induced isomerization of the C18 double bond prior to GC analysis).

  • Extraction: Add 500 µL of high-purity hexane. Vortex vigorously for 1 minute to extract the non-polar PFBHA-oxime derivative into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper hexane layer to an autosampler vial.

  • Self-Validation Check: Inject the sample into the GC-MS and operate in Selected Ion Monitoring (SIM) mode. Confirm derivatization success by monitoring for the [M-181]+ fragment ion (m/z 280 for 10-octadecenal-PFBO). The presence of this ion confirms the loss of the pentafluorobenzyl radical, proving the oxime is intact.

Protocol B: Cold On-Column Injection (Hardware Stabilization)

Use this protocol to analyze underivatized 10-octadecenal.

  • Hardware Setup: Install a 1–2 meter uncoated, deactivated fused-silica retention gap connected to your analytical capillary column via a zero-dead-volume union.

  • Syringe Selection: Use a specialized on-column syringe with a fused-silica or fine stainless-steel needle capable of fitting inside the retention gap (e.g., 0.53 mm or 0.32 mm ID).

  • Temperature Programming: Set the initial GC oven temperature to 10–20°C below the boiling point of your sample solvent (e.g., 40°C for hexane).

  • Injection: Inject 1.0 µL of the sample directly into the retention gap.

  • Ramping: Hold the initial temperature for 1 minute, then ramp at 10°C/min to 280°C. (Causality: The low initial temperature allows the solvent to condense, trapping the 10-octadecenal in a narrow band via the "solvent effect." The gradual ramp gently volatilizes the analyte without thermal shock).

  • Self-Validation Check: Evaluate the chromatogram for peak splitting. If splitting is observed, the solvent is flooding the stationary phase. Validate your system by ensuring the retention gap is completely uncoated and the initial oven temperature is strictly below the solvent boiling point.

⚙️ Pathway Visualization

The diagram below illustrates the logical pathways and outcomes of analyzing thermally labile aldehydes via different GC techniques.

G Sample 10-Octadecenal Sample (Thermally Labile) HotInj Hot Split/Splitless Inlet (>250°C) Sample->HotInj Unprotected OCI Cold On-Column Injection (OCI) Sample->OCI Hardware Fix Deriv PFBHA Derivatization (Oxime Formation) Sample->Deriv Chemical Fix Degradation Thermal Degradation & Oxidation HotInj->Degradation Poor Poor Recovery & Artifact Peaks Degradation->Poor Intact Intact Transfer to Capillary Column OCI->Intact Success High Recovery & Sharp GC Peaks Intact->Success Stable Thermally Stable Derivative Deriv->Stable HotInj2 Hot Split/Splitless Inlet (>250°C) Stable->HotInj2 HotInj2->Success

GC Analysis Pathways for 10-Octadecenal: Degradation vs. Stabilization Strategies.

📚 References

  • Chapter 9: Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis. Royal Society of Chemistry (RSC).[Link]

  • Mass Spectrometry of Fatty Aldehydes. National Institutes of Health (NIH) / PMC.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Quantification of 10-Octadecenal: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 10-octadecenal. As a long-chain aldehyde, 10-octadecenal presents unique analytical challenges due to its reactivity and thermal lability. The choice of analytical instrumentation is therefore not merely a matter of availability but a critical decision that impacts data fidelity, sensitivity, and the ultimate confidence in your results. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable quantification of this and similar analytes. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative science.

The Analytical Challenge: Why Aldehyde Quantification Requires a Specialized Approach

Long-chain aldehydes like 10-octadecenal are intermediates in critical biological pathways, including the fatty alcohol cycle, and can be products of lipid peroxidation.[1] Their inherent reactivity makes them both biologically significant and analytically challenging. The primary obstacle in their analysis by gas chromatography is their potential for poor stability at the high temperatures used in the GC injector and column.[1][2]

To overcome this, a derivatization step is not just recommended—it is essential for robust and reproducible quantification. This process converts the aldehyde into a more stable, volatile derivative, improving chromatographic peak shape and thermal stability.[2] For aldehydes, one of the most effective and widely adopted derivatizing agents is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2][3][4][5] The reaction, which forms a stable oxime derivative, is quantitative and significantly enhances the performance of the analyte on both GC-FID and GC-MS systems.[3]

Core Principles: A Tale of Two Detectors

While both methods utilize the same chromatographic separation principles, the detection mechanism is the fundamental point of divergence, defining their respective strengths and weaknesses.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The FID is a robust and widely used detector that operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame.[6][7] This combustion process generates ions, creating a current that is measured by an electrode. The resulting signal is highly proportional to the mass of carbon entering the flame.

  • Strengths: GC-FID is celebrated for its exceptional robustness, ease of use, and a remarkably wide linear dynamic range, often spanning several orders of magnitude.[8][9][10] It is a cost-effective workhorse for routine quality control and high-throughput analyses where the analyte's identity is already established.[8]

  • Limitations: The FID's primary drawback is its lack of specificity; it responds to virtually all organic compounds and provides no structural information.[6][8] Quantification relies solely on the analyte's retention time, making it susceptible to interference from any co-eluting compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS system, compounds eluting from the column enter the mass spectrometer's ion source, where they are typically bombarded with electrons (Electron Ionization, EI). This process creates charged ions, including a molecular ion and characteristic fragment ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint.[11][12]

  • Strengths: The unparalleled advantage of GC-MS is its specificity. It provides definitive structural confirmation, making it the gold standard for compound identification.[8][11] This specificity allows it to distinguish between co-eluting peaks and provides high confidence in results, even in complex sample matrices. Furthermore, when operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve exceptionally low detection limits, far surpassing those of FID for targeted analytes.[8][9][10]

  • Limitations: GC-MS systems are more expensive to purchase and maintain.[13] While highly sensitive in SIM mode, the linear range can sometimes be more restricted than that of an FID.[6][13] Quantification based on the Total Ion Chromatogram (TIC) can be less accurate than FID for broad profiling due to differences in ionization efficiency among compounds.[14]

Experimental Workflow and Protocols

A validated method is built on a foundation of sound experimental design. The following protocols outline the necessary steps for reliable 10-octadecenal quantification. For a direct and valid comparison, the sample preparation and GC separation conditions should remain identical for both detector types.[8]

Diagram: Overall Analytical Workflow

cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_detect Part 3: Detection & Quantification cluster_fid Option A: GC-FID cluster_ms Option B: GC-MS Sample Sample containing 10-octadecenal Deriv Derivatization with PFBHA Sample->Deriv Extract Liquid-Liquid Extraction (e.g., with Hexane) Deriv->Extract GC_Inject GC Injection Extract->GC_Inject GC_Column Chromatographic Separation (Capillary Column) GC_Inject->GC_Column FID Flame Ionization Detector GC_Column->FID MS Mass Spectrometer GC_Column->MS FID_Data Quantify based on Peak Area vs. Retention Time FID->FID_Data MS_Data Identify via Mass Spectrum Quantify via SIM Peak Area MS->MS_Data

Caption: General workflow for 10-octadecenal analysis.

Step 1: Sample Preparation - PFBHA Derivatization

This protocol is critical for ensuring the stability and detectability of 10-octadecenal.

  • Standard & Sample Preparation: Prepare a stock solution of 10-octadecenal in a suitable solvent (e.g., hexane or isooctane). Create a series of calibration standards by serial dilution. For unknown samples, dissolve a known quantity in the same solvent.

  • Derivatization Reaction: In a 2 mL autosampler vial, combine 500 µL of the sample or standard with 500 µL of a 25 mg/mL PFBHA solution in isooctane.

  • Reaction Incubation: Cap the vial tightly and heat at 60°C for 60 minutes to ensure the reaction goes to completion.

  • Cleanup (Optional but Recommended): After cooling to room temperature, perform a liquid-liquid extraction or pass the sample through a small silica solid-phase extraction (SPE) cartridge to remove excess derivatizing reagent, which can interfere with the analysis.

  • Final Sample: The resulting organic layer containing the PFBHA-oxime derivative of 10-octadecenal is now ready for injection.

Step 2: Instrumental Analysis Protocols

The following are starting-point conditions. Method optimization is necessary for specific applications and matrices.[15]

ParameterGC-FID ProtocolGC-MS Protocol
GC System Standard GC with FIDStandard GC coupled to a Mass Spectrometer
Injector 250°C, Splitless Mode (1 µL injection)250°C, Splitless Mode (1 µL injection)
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Column SH-Rxi-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmSH-Rxi-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Oven Program 100°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 10 min100°C (hold 2 min), ramp to 300°C @ 15°C/min, hold 10 min
Detector FID @ 280°C Mass Spectrometer
H₂ Flow: 40 mL/min, Air Flow: 400 mL/minTransfer Line: 280°C, Ion Source: 230°C
Ionization Mode: Electron Ionization (EI) @ 70 eV
Quantification Peak area at the retention time of the derivatized 10-octadecenal standard.Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the PFBHA derivative. Quantify using the most abundant, specific ion.

Head-to-Head Performance Comparison

The choice between these techniques hinges on the specific analytical requirements of your project. A thorough method validation process is crucial to ensure data quality, regardless of the detector used.[16][17][18]

Performance MetricGC-FIDGC-MSCausality & Expert Insight
Selectivity LowVery HighFID relies only on retention time, making it vulnerable to co-eluting matrix components. MS provides a second dimension of confirmation (the mass spectrum), ensuring you are quantifying the correct compound.[9][19]
Sensitivity (LOD/LOQ) GoodExcellent (in SIM mode)While FID offers good general sensitivity, the ability of MS to operate in SIM mode drastically reduces noise by only monitoring specific ions, resulting in significantly lower limits of detection and quantification.[8][9][10]
Linearity (r²) > 0.999> 0.995Both techniques exhibit excellent linearity.[8][9] FID is renowned for its exceptionally wide linear dynamic range, which can be an advantage when samples span a wide concentration range.[9]
Precision (%RSD) < 2%< 3%With proper methodology, both systems can achieve excellent precision for repeatability and intermediate precision.[16][17] FID is often considered slightly more precise due to its simpler mechanism and stability.
Identity Confirmation None (presumptive based on RT)DefinitiveThis is the most critical difference. GC-MS provides a mass spectrum that can be compared to a library, offering unequivocal identification of 10-octadecenal.[11]
Robustness HighModerateThe FID is a simpler, more robust detector that requires less maintenance. The MS ion source requires periodic cleaning, and the vacuum system adds complexity.[8]
Cost (Initial & Maint.) LowHighGC-FID systems are significantly less expensive to purchase and maintain, making them a more economical choice for established, routine methods.[13]

Decision Framework: Choosing the Right Tool for the Job

Your analytical goals should dictate your choice of instrumentation. This decision tree codifies the logic a seasoned scientist would apply.

Start Start: Quantify 10-octadecenal Q1 Is absolute structural confirmation required? Start->Q1 Q2 Is trace-level analysis (sub-ppm) required? Q1->Q2 No Use_MS Choose GC-MS (Provides definitive identification) Q1->Use_MS Yes Q3 Is this for high-throughput, routine QC of a known matrix? Q2->Q3 No Use_MS_Sens Choose GC-MS (SIM Mode) (Superior sensitivity) Q2->Use_MS_Sens Yes Use_FID Choose GC-FID (Cost-effective and robust) Q3->Use_FID Yes Hybrid Consider a Hybrid Approach: Validate with GC-MS, run routine analysis on GC-FID Q3->Hybrid No/Maybe

Caption: Decision tree for selecting an analytical method.

Conclusion and Authoritative Recommendations

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of 10-octadecenal, provided a robust derivatization strategy is employed. The choice is not about which is "better," but which is most appropriate for the analytical task at hand.

  • Choose GC-FID for routine, high-throughput quality control applications where the identity of 10-octadecenal is well-established and the primary need is for precise, cost-effective quantification within a known concentration range.[8] Its robustness and wide linear range make it an industrial workhorse.

  • Choose GC-MS when unequivocal proof of identity is necessary, such as in complex biological matrices, for regulatory submissions, or during method development.[8][9][10] Its superior sensitivity in SIM mode makes it the mandatory choice for trace-level analysis. The structural information it provides is invaluable for troubleshooting and identifying unknown impurities.

A highly effective strategy for many laboratories is a cross-validation approach .[8] Develop and validate your method on a GC-MS system to definitively identify the 10-octadecenal PFBHA-oxime peak and confirm the absence of interferences. Once the method is proven selective and robust, it can be transferred to a more economical GC-FID system for routine daily analysis, with periodic checks on the GC-MS to ensure continued data integrity. This hybrid model leverages the strengths of both technologies, ensuring both scientific rigor and operational efficiency.

References

  • Uchiyama, S., et al. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. J-Stage. Available from: [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Method Development and Validation of Gas Chromatography. Available from: [Link]

  • Biblioteka Nauki. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Available from: [Link]

  • Digital CSIC. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Available from: [Link]

  • PubMed. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • Reddit. (2014). GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?. Available from: [Link]

  • New Science Society International Scientific Journal. (2025). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS. Available from: [Link]

  • PubMed. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Available from: [Link]

  • SciELO Colombia. (2019). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Available from: [Link]

  • Shimadzu. Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Available from: [Link]

  • ACS Publications. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Available from: [Link]

  • MDPI. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Available from: [Link]

  • PubMed. (2019). Aldehydes gas ozonation monitoring: Interest of SIFT/MS versus GC/FID. Available from: [Link]

  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Available from: [Link]

  • Shimadzu. (2021). G327A Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. Available from: [Link]

  • ResearchGate. (2015). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]

  • ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Available from: [Link]

  • Scribd. Aldehyde GC Separation & Mass Spectra. Available from: [Link]

  • PMC. (2018). A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients. Available from: [Link]

  • Unknown Source.
  • MDPI. (2024). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. Available from: [Link]

  • ResearchGate. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Available from: [Link]

  • PubMed. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. Available from: [Link]

Sources

A Researcher's Guide to Investigating the Receptor Cross-Reactivity of 10-Octadecenal

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding profile of 10-octadecenal, a long-chain unsaturated aldehyde. Given the nascent state of research on this specific molecule, we will proceed from the foundational step of primary receptor identification to a systematic evaluation of its cross-reactivity with other known aldehyde-sensitive receptors. This document emphasizes the rationale behind experimental choices, provides detailed, field-proven protocols, and offers a model for data interpretation to ensure scientific integrity and reproducibility.

Introduction: The Enigmatic Signaling of 10-Octadecenal

Long-chain aldehydes are increasingly recognized not just as metabolic intermediates but as potent signaling molecules. They interact with a variety of receptors, most notably G-protein coupled receptors (GPCRs) within the olfactory system and certain Transient Receptor Potential (TRP) channels involved in sensory perception.[1][2] Aldehydes' high reactivity allows them to form adducts with cellular macromolecules, potentially leading to a range of physiological or pathophysiological outcomes.[3]

10-Octadecenal (C18H34O) is a sparsely characterized member of this family.[4][5] Understanding its biological targets is the first step toward elucidating its function. However, identifying a primary receptor is only half the challenge. Many ligands exhibit promiscuity, binding to multiple receptors—a phenomenon known as cross-reactivity.[6] Assessing this cross-reactivity is critical in drug development to predict off-target effects and in basic research to understand the full biological impact of a signaling molecule.[7]

This guide, therefore, presents a two-phase experimental strategy:

  • Phase 1: Deorphanization. A high-throughput screening approach to identify candidate primary receptors for 10-octadecenal.

  • Phase 2: Selectivity Profiling. A focused, multi-assay comparison of 10-octadecenal's activity across a panel of known aldehyde receptors to quantify its cross-reactivity profile.

Phase 1: Identifying the Primary Receptor Target(s)

The logical starting point for an uncharacterized ligand is a broad screening campaign to identify potential interacting partners. We will employ a functional cell-based assay that measures a common downstream signaling event for many receptor classes: intracellular calcium mobilization.

High-Throughput Screening via Calcium Mobilization Assay

The fluorescence-based calcium mobilization assay is a robust method for screening ligand activity at GPCRs.[8] The core principle is that activation of many GPCRs, particularly those coupling through Gq or promiscuous G-proteins like Gα16, triggers the release of calcium from intracellular stores.[8] This transient increase in cytoplasmic calcium can be detected by a fluorescent indicator dye.

G cluster_prep Assay Preparation cluster_exec Screening Execution cluster_analysis Data Analysis A Plate Library of Cell Lines (Expressing Orphan GPCRs, ORs, TRPs) B Incubate cells overnight A->B C Load cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) B->C E Automated Liquid Handler: Add 10-Octadecenal to Assay Plates C->E D Prepare 10-Octadecenal Dilution Series D->E F Measure Fluorescence Kinetics (FLIPR or Plate Reader) E->F G Identify 'Hits': Cell lines with significant fluorescence increase F->G H Generate Dose-Response Curves for Hits G->H I Calculate EC50 Values H->I

Caption: Workflow for primary receptor identification using a calcium mobilization assay.

This protocol is adapted for a 384-well format suitable for high-throughput screening.[9]

  • Cell Plating:

    • Rationale: To create a uniform monolayer of cells for consistent dye loading and compound exposure.

    • Procedure: Seed HEK293T cells stably expressing a library of individual orphan GPCRs (co-expressed with a promiscuous Gα protein, such as Gα16, to channel signaling through the calcium pathway) into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well.[8] Incubate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Rationale: To introduce a fluorescent calcium indicator into the cytoplasm of the cells. Fluo-4 AM is cell-permeant and its fluorescence increases dramatically upon binding to Ca2+.[8]

    • Procedure: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Remove the cell culture medium and add 20 µL of loading buffer to each well. Incubate for 45-60 minutes at 37°C, then for 15 minutes at room temperature in the dark. A "no-wash" dye kit can also be used to simplify this process.[9]

  • Compound Preparation and Addition:

    • Rationale: To prepare a range of 10-octadecenal concentrations to identify dose-dependent receptor activation.

    • Procedure: Prepare a 10 mM stock solution of 10-octadecenal in DMSO. Perform a serial dilution in assay buffer (HBSS with 20 mM HEPES) to create a range of concentrations (e.g., from 100 µM to 1 nM). Use an automated liquid handler (e.g., FLIPR Tetra®) to add 10 µL of the compound dilutions to the cell plate.

  • Signal Detection and Analysis:

    • Rationale: To measure the change in intracellular calcium concentration over time.

    • Procedure: Immediately begin measuring fluorescence intensity using a plate reader (e.g., FlexStation® or FLIPR®) with excitation at 485 nm and emission at 525 nm.[9] Record a baseline fluorescence for 15-20 seconds before compound addition, and continue recording for at least 60-90 seconds post-addition.

    • Data Analysis: Identify "hits" by setting a threshold for the increase in fluorescence over baseline. For these hits, plot the peak fluorescence response against the logarithm of the 10-octadecenal concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Phase 2: Quantifying Cross-Reactivity

Once one or more primary receptors ("hits") are identified, the next crucial step is to determine the selectivity of 10-octadecenal. This involves testing it against a panel of related receptors known to respond to other aldehydes.

Proposed Receptor Panel for Cross-Reactivity Testing:

  • Olfactory Receptors (ORs): Rat OR-I7 (a well-characterized octanal receptor).[10][11]

  • Transient Receptor Potential (TRP) Channels: TRPA1 and TRPV1 (known sensors of reactive aldehydes and oxidative stress).[1]

  • Negative Controls: A non-aldehyde sensing GPCR (e.g., a well-characterized chemokine receptor like CXCR4) to ensure specificity.[12]

We will use two complementary assays to build a comprehensive cross-reactivity profile: a Competitive Binding Assay to measure binding affinity (how tightly the ligand binds) and a Reporter Gene Assay to measure functional activity (the cellular consequence of binding).

Method 1: Competitive Radioligand or Fluorescent Binding Assay

This assay quantifies the affinity of 10-octadecenal for a receptor by measuring its ability to displace a known, labeled ligand.[13] Using a fluorescently labeled ligand is often preferred over a radioligand to avoid handling radioactive material.[12][14]

  • Membrane Preparation:

    • Rationale: To isolate the receptor in its native membrane environment for the binding reaction.

    • Procedure: Culture cells (e.g., HEK293) stably overexpressing the receptor of interest. Harvest the cells, lyse them via hypotonic shock and mechanical homogenization, and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • Rationale: To create a competitive environment between the labeled ligand and the unlabeled test compound (10-octadecenal).

    • Procedure: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity fluorescently labeled ligand for that receptor (e.g., a fluorescently tagged known antagonist), and a serial dilution of 10-octadecenal. Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand plus a high concentration of a known unlabeled ligand).[13]

  • Incubation and Detection:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: Incubate the plate for 1-2 hours at room temperature. Measure the fluorescence signal using a plate reader capable of detecting the specific fluorophore used.

  • Data Analysis:

    • Rationale: To determine the concentration of 10-octadecenal required to inhibit 50% of the specific binding of the labeled ligand (IC50).

    • Procedure: Subtract the non-specific binding signal from all other readings. Plot the percent specific binding against the log concentration of 10-octadecenal. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.

Method 2: Luciferase Reporter Gene Assay

This assay measures the functional outcome of receptor activation by linking it to the transcription of a reporter gene, such as luciferase.[15][16] Activation of the receptor drives the expression of luciferase, which produces a measurable light signal upon addition of its substrate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 10-Octadecenal Receptor Aldehyde Receptor (GPCR) Ligand->Receptor G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein activates PLC PLC G_Protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC PKC DAG->PKC Transcription_Factor Transcription Factor (e.g., NFAT) PKC->Transcription_Factor activates Ca_Release->Transcription_Factor activates SRE Response Element (SRE) Transcription_Factor->SRE Luciferase Luciferase Gene Transcription Transcription & Translation SRE->Transcription Light Light Signal Luciferase->Light produces Transcription->Luciferase

Caption: A hypothetical Gq-coupled signaling pathway leading to reporter gene expression.

This protocol uses a two-plasmid system for modularity and high signal-to-noise.[17]

  • Cell Transfection:

    • Rationale: To introduce the genetic components of the assay into host cells (e.g., HEK293).

    • Procedure: Co-transfect cells with two plasmids:

      • Receptor Plasmid: Expresses a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the aldehyde receptor of interest.

      • Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter with GAL4 Upstream Activation Sequences (UAS).[18]

    • Also, co-transfect a third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.[18]

  • Cell Plating and Compound Treatment:

    • Rationale: To expose the transfected cells to the test compound.

    • Procedure: After 24 hours, plate the transfected cells into a 96-well white, opaque plate. After another 24 hours, replace the medium with medium containing serial dilutions of 10-octadecenal. Incubate for 16-24 hours.

  • Lysis and Luminescence Measurement:

    • Rationale: To release the expressed luciferase enzymes and measure their activity.

    • Procedure: Use a dual-luciferase reporter assay system (e.g., from Promega). First, add the firefly luciferase substrate and measure the luminescence. Then, add the quenching reagent and the Renilla luciferase substrate to the same well and measure the second luminescence signal.[15]

  • Data Analysis:

    • Rationale: To quantify the dose-dependent activation of the receptor.

    • Procedure: For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal. Plot the normalized relative light units (RLUs) against the log concentration of 10-octadecenal. Fit the data to determine the EC50 value for agonistic activity. To test for antagonism, perform the same assay in the presence of a known agonist and look for a decrease in signal.

Part 3: Data Synthesis and Interpretation

The power of this comparative guide lies in the synthesis of data from multiple orthogonal assays. The results should be summarized in a clear, concise table to facilitate direct comparison.

Comparative Performance Data (Hypothetical)
Receptor TargetKnown Ligand (for control)10-Octadecenal Binding Affinity (Ki)10-Octadecenal Functional Potency (EC50)Fold Selectivity vs. Primary Target
Primary Target (Hit from Screen) -50 nM120 nM1x
Olfactory Receptor OR-I7 Octanal850 nM1.5 µM17x
TRPA1 Allyl isothiocyanate> 10 µM> 10 µM> 200x
TRPV1 CapsaicinNo displacementNo activityN/A
CXCR4 (Negative Control) CXCL12No displacementNo activityN/A
Interpreting the Results
  • Binding Affinity (Ki): This value, derived from the competitive binding assay, reflects how tightly 10-octadecenal binds to the receptor. A lower Ki value indicates a higher affinity.[13]

  • Functional Potency (EC50): This value, from the calcium or reporter assays, indicates the concentration of 10-octadecenal needed to produce a half-maximal functional response. A lower EC50 indicates higher potency.

  • Selectivity: The "Fold Selectivity" is calculated by dividing the Ki or EC50 of the cross-reactivity target by the corresponding value for the primary target. A high fold selectivity (e.g., >10x) suggests that 10-octadecenal is relatively selective for its primary target over the other receptors tested. In our hypothetical data, 10-octadecenal is 17-fold more selective for its primary target over OR-I7 and shows very poor activity at TRP channels.

This comprehensive approach, moving from broad screening to focused selectivity profiling, provides a robust and reliable pathway to characterizing the interaction of 10-octadecenal with its cellular targets. The use of multiple, validated assay formats ensures that the resulting cross-reactivity profile is both accurate and trustworthy, providing a solid foundation for future research and development.

References

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC. (2017, March 27). Vertex AI Search.
  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Vertex AI Search.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021, April). EUbOPEN.
  • Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. (2024, February 19). Frontiers.
  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modul
  • Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. (2020, October 22). PubMed.
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • TRP Channels as Sensors of Aldehyde and Oxidative Stress. (2021, September 24). MDPI.
  • Reporter gene assay formats. A) A response element upstream of the...
  • A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. Vertex AI Search.
  • Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives - PMC. (2022, September 23). Vertex AI Search.
  • Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydr
  • Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor | bioRxiv. (2025, May 16). Vertex AI Search.
  • Game Changer in Target-Based Drug Discovery. (2023, March 7). Celtarys.
  • Cross-Reactivity Assessment | Cre
  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC. (2018, March 10). Vertex AI Search.
  • Aldehydes, Aldehyde Metabolism, and the ALDH2 Consortium - PMC - NIH. (2022, May 30). Vertex AI Search.
  • Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry. (2014, September 2).
  • 10-Octadecenal | C18H34O | CID 545646 - PubChem - NIH. Vertex AI Search.
  • 10-Octadecenal - the NIST WebBook. Vertex AI Search.

Sources

Analytical Differentiation of Positional Isomers: A Comparative Guide to the Mass Spectra of 9-Octadecenal and 10-Octadecenal

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In lipidomics, pheromone analysis, and drug development, distinguishing positional isomers such as 9-octadecenal and 10-octadecenal is a critical analytical bottleneck. Both molecules are monounsaturated aliphatic aldehydes ( C18​H34​O ) with identical molecular weights (266.46 Da). While they exhibit vastly different biological activities, their standard electron ionization (EI) mass spectra are virtually indistinguishable.

This guide explores the mechanistic reasons behind this analytical challenge and provides a validated, step-by-step derivatization methodology to objectively differentiate these isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

The Mechanistic Challenge: Double Bond Migration in Standard EI-MS

When subjected to standard 70 eV electron ionization, long-chain alkenals undergo extensive intramolecular rearrangement. The high internal energy imparted during ionization causes the double bond to migrate rapidly along the aliphatic backbone before fragmentation occurs.

Consequently, the mass spectrum of 1[1] is dominated by a homologous series of hydrocarbon fragments (e.g., m/z 41, 55, 69, 83, 97) resulting from non-specific C-C bond cleavages. The molecular ion ( M+ at m/z 266) is typically weak or absent, and the diagnostic fragments that would indicate the original double bond position are lost in the baseline noise. Because 10-octadecenal behaves identically under these conditions, direct EI-MS comparison is futile for structural elucidation.

The Solution: Dimethyl Disulfide (DMDS) Derivatization

To extract positional data, the double bond must be chemically "anchored" prior to ionization. Derivatization with dimethyl disulfide (DMDS) is the2[2] in mono-unsaturated compounds.

Causality of the Reaction: In the presence of an iodine catalyst, DMDS undergoes an electrophilic addition across the double bond, yielding a vicinal bis(methylthio) derivative. Under EI-MS, the ionization is localized at the sulfur atoms. The C-C bond between the two methylthio-bearing carbons becomes highly labile and undergoes specific scission. This cleavage generates two highly stable thionium ions, producing two distinct, high-abundance fragment peaks that directly correspond to the alkyl and aldehyde sides of the original double bond[3].

Quantitative Data Comparison

The diagnostic utility of DMDS derivatization becomes mathematically obvious when comparing the resulting mass spectra of the two isomers. Note that the sum of the two primary diagnostic cleavage fragments always equals the mass of the molecular ion ( M+ = 360 Da), providing a built-in data validation check.

Table 1: Mass Spectral Comparison of Underivatized Alkenals (Standard 70 eV EI-MS)
Analytical Feature9-Octadecenal10-OctadecenalDiagnostic Utility
Molecular Ion ( M+ ) m/z 266 (weak/absent)m/z 266 (weak/absent)Poor
Water Loss ( [M−H2​O]+ ) m/z 248m/z 248Poor
Base Peak m/z 41 or 55m/z 41 or 55Poor
Hydrocarbon Series m/z 55, 69, 83, 97...m/z 55, 69, 83, 97...Poor
Table 2: Mass Spectral Comparison of DMDS-Derivatized Alkenals
Analytical Feature9-Octadecenal DMDS Adduct10-Octadecenal DMDS AdductDiagnostic Utility
Molecular Ion ( M+ ) m/z 360m/z 360Confirms Derivatization
Thio-loss Fragment ( [M−47]+ ) m/z 313m/z 313Confirms DMDS Adduct
Aldehyde-bearing Fragment m/z 187 m/z 201 High (Locates double bond)
Alkyl-bearing Fragment m/z 173 m/z 159 High (Locates double bond)

Mechanistic Calculation: For 9-octadecenal (double bond at C9), cleavage yields an aldehyde fragment ( C10​H19​OS+ , m/z 187) and an alkyl fragment ( C10​H21​S+ , m/z 173). For 10-octadecenal (double bond at C10), the shift in position adds one methylene group to the aldehyde fragment ( C11​H21​OS+ , m/z 201) and subtracts one from the alkyl fragment ( C9​H19​S+ , m/z 159).

Experimental Methodology: Self-Validating DMDS Protocol

This protocol ensures high-yield derivatization while incorporating self-validating visual and analytical checkpoints to prevent false negatives.

Step 1: Sample Preparation Dissolve approximately 1 mg of the alkenal standard (or unknown lipid extract) in 0.5 mL of high-purity hexane in a Teflon-lined, screw-cap glass vial.

Step 2: Reagent Addition Add 100 µL of dimethyl disulfide (DMDS) followed by 50 µL of an iodine solution (60 mg/mL in diethyl ether). Causality: The iodine acts as a Lewis acid catalyst, polarizing the DMDS to facilitate electrophilic attack on the alkene.

Step 3: Incubation Seal the vial tightly and incubate in a heating block at 60°C for 30 minutes.

Step 4: Quenching (Self-Validating Step) Cool the vial to room temperature. Add 1 mL of 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and vortex vigorously. Validation: The solution must transition from a dark brown (active iodine) to completely colorless. If the brown color persists, the iodine was not fully reduced, which can severely degrade the GC column during analysis.

Step 5: Extraction Allow the aqueous and organic phases to separate. Extract the upper organic (hexane) layer and dry it over anhydrous sodium sulfate to remove residual water.

Step 6: Concentration & GC-MS Analysis Concentrate the organic layer to approximately 100 µL under a gentle stream of nitrogen. Inject 1 µL into the GC-MS (operating at 70 eV EI, scanning m/z 40–400). Validation: Before analyzing the lower-mass diagnostic fragments, verify the presence of the m/z 360 ( M+ ) and m/z 313 ( [M−CH3​S]+ ) peaks. This confirms the adduct was successfully formed and prevents misinterpretation of underivatized background noise.

Workflow & Cleavage Pathway Visualization

G cluster_9 9-Octadecenal Pathway cluster_10 10-Octadecenal Pathway Start Alkenal Isomers (MW: 266.46) Deriv DMDS Derivatization (+ I2 Catalyst, 60°C) Start->Deriv Sample Prep Iso9 9-Octadecenal DMDS Adduct (M+ m/z 360) Deriv->Iso9 Addition at C9=C10 Iso10 10-Octadecenal DMDS Adduct (M+ m/z 360) Deriv->Iso10 Addition at C10=C11 Frag9A Aldehyde Fragment m/z 187 Iso9->Frag9A EI Cleavage Frag9B Alkyl Fragment m/z 173 Iso9->Frag9B EI Cleavage Frag10A Aldehyde Fragment m/z 201 Iso10->Frag10A EI Cleavage Frag10B Alkyl Fragment m/z 159 Iso10->Frag10B EI Cleavage

Workflow and diagnostic EI-MS cleavage pathways for DMDS-derivatized 9- and 10-octadecenal isomers.

References

  • Title: 9-Octadecenal - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Highly Sensitive Chemical Ionization Tandem Mass Spectrometry Method for the Identification of Unsaturated Fatty Acids Derivatized by Dimethyl Disulfide Source: PubMed (National Institutes of Health) URL: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 10-Octadecenal Extraction Techniques in Plant Tissues

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and efficient extraction of bioactive compounds from plant matrices is a critical first step in discovery and development. This guide provides an in-depth, objective comparison of three leading techniques for the extraction of 10-octadecenal, a C18 long-chain aldehyde with significant interest in various research fields, from plant tissues: traditional Solvent Extraction, modern Microwave-Assisted Extraction (MAE), and green Supercritical Fluid Extraction (SFE).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each described method is a self-validating system. By grounding our discussion in authoritative sources and providing detailed, field-proven insights, we aim to equip you with the knowledge to select and optimize the most suitable extraction strategy for your research goals.

The Challenge of Extracting Long-Chain Aldehydes

10-Octadecenal, like other long-chain aldehydes, presents a unique set of extraction challenges. Its semi-volatile nature and susceptibility to thermal degradation and oxidation necessitate careful selection of extraction parameters to ensure both high yield and preservation of the molecule's integrity. Aldehydes are known to be inevitably produced in plants through both enzymatic and non-enzymatic pathways from fatty acids.[1] The choice of extraction technique can significantly impact the final extract's quality and composition.

Comparative Overview of Extraction Techniques

The selection of an extraction method is a critical decision that balances efficiency, cost, environmental impact, and the chemical nature of the target analyte. Below is a summary of the core principles and a high-level comparison of the three techniques discussed in this guide.

FeatureSolvent Extraction (Soxhlet)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with a distilled solvent.Use of microwave energy to heat the solvent and rupture plant cells.Use of a supercritical fluid (typically CO2) as the extraction solvent.
Selectivity Low to moderate, dependent on solvent choice.Moderate, influenced by solvent and microwave parameters.High, tunable by modifying pressure and temperature.
Extraction Time Long (hours to days).Very short (minutes).Short to moderate (minutes to hours).
Solvent Consumption High.Low to moderate.Minimal (CO2 is recycled).
Thermal Degradation Risk Moderate to high, due to prolonged heating.Low to moderate, with careful temperature control.Very low, as it operates at near-ambient temperatures.[2]
Environmental Impact High, due to large volumes of organic solvents.Low, due to reduced solvent use.Very low, considered a "green" technology.[2]
Cost (Initial Investment) Low.Moderate.High.

Experimental Protocols & Methodologies

Here, we provide detailed, step-by-step methodologies for each extraction technique, grounded in established laboratory practices.

Solvent Extraction (Soxhlet)

Expertise & Experience: This classical technique is exhaustive and can yield a high quantity of extract. However, the prolonged exposure to heat can be detrimental to thermolabile compounds like 10-octadecenal. The choice of a non-polar solvent like n-hexane is based on the principle of "like dissolves like," targeting the hydrophobic nature of the long-chain aldehyde.

Experimental Workflow:

Solvent_Extraction_Workflow A Plant Material Preparation (Drying and Grinding) B Soxhlet Apparatus Setup A->B C Solvent Addition (e.g., n-hexane) B->C D Continuous Extraction (Heating and Reflux) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G GC-MS Analysis F->G MAE_Workflow A Plant Material Preparation (Grinding) B Mixing with Solvent (e.g., Ethanol/Hexane) A->B C Microwave Irradiation (Controlled Power and Time) B->C D Cooling and Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G GC-MS Analysis F->G SFE_Workflow A Plant Material Preparation (Grinding) B Loading into Extraction Vessel A->B C Pressurizing with Supercritical CO₂ (Controlled T and P) B->C D Extraction and Separation C->D E Depressurization and Collection D->E F Crude Extract E->F G GC-MS Analysis F->G

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.